molecular formula C5H8N4O B1392877 3-methyl-1H-pyrazole-4-carbohydrazide CAS No. 1308650-19-2

3-methyl-1H-pyrazole-4-carbohydrazide

Cat. No.: B1392877
CAS No.: 1308650-19-2
M. Wt: 140.14 g/mol
InChI Key: BLLVNROXXUHSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1H-pyrazole-4-carbohydrazide (CAS 1308650-19-2) is a versatile pyrazole-based carbohydrazide compound that serves as a critical synthetic intermediate and privileged scaffold in medicinal and agrochemical research. Its molecular formula is C5H8N4O, with a molecular weight of 140.14 g/mol . The compound features a pyrazole heterocycle substituted with a carbohydrazide functional group, making it a valuable building block for constructing more complex molecules with diverse biological activities. In pharmaceutical research, derivatives of pyrazole-4-carbohydrazide have demonstrated significant potential across multiple therapeutic areas. These compounds have been investigated for their antimicrobial properties , antinociceptive (pain-blocking) effects, with some derivatives showing potency nearly eleven times greater than the standard drug dipyrone . Additionally, research indicates promising antibacterial and antiparasitic applications, particularly against diseases like leishmaniasis . The compound's scaffold is also being explored in anticancer research, where structurally similar pyrazole carbohydrazide derivatives have shown activity against specific cancer cell lines, including lung cancer A549 cells, often by inducing apoptosis (programmed cell death) . Beyond pharmaceutical applications, this chemical class holds importance in agrochemical discovery. Pyrazole carbohydrazide derivatives have been synthesized and screened for herbicidal activities against common weeds such as Barnyard grass and Rape seed, showing promising results . The mechanism of action for many bioactive pyrazole derivatives often involves enzyme inhibition. For instance, some herbicidal pyrazole compounds function as HPPD inhibitors (4-hydroxyphenylpyruvate dioxygenase inhibitors), while various pharmacologically active derivatives interact with specific biological targets like cannabinoid receptors or cysteine proteases . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and handling procedures should be followed as specified in the safety data sheet.

Properties

IUPAC Name

5-methyl-1H-pyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-3-4(2-7-9-3)5(10)8-6/h2H,6H2,1H3,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLVNROXXUHSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308650-19-2
Record name 3-methyl-1H-pyrazole-4-carbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Biological Significance of 3-Methyl-1H-Pyrazole-4-Carbohydrazide: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] When functionalized with a carbohydrazide moiety at the 4-position and a methyl group at the 3-position, the resulting 3-methyl-1H-pyrazole-4-carbohydrazide structure emerges as a particularly versatile and potent building block for the development of novel therapeutic agents. This guide synthesizes current research to provide an in-depth analysis of this scaffold's biological significance, focusing on its demonstrated anticancer, antimicrobial, and anti-inflammatory activities. We will explore the underlying mechanisms of action, delve into structure-activity relationships (SAR), and provide validated experimental protocols to empower researchers in their drug discovery endeavors.

The Pyrazole-Carbohydrazide Scaffold: A Synthesis of Reactivity and Bioactivity

The therapeutic success of pyrazole derivatives is historically rooted in drugs like Antipyrine, an early synthetic antipyretic and analgesic, and continues with modern blockbusters such as the COX-2 inhibitor Celecoxib.[3][4] The pyrazole ring's unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions (hydrogen bonding, π-π stacking) make it an ideal foundation for drug design.

The carbohydrazide group (-CONHNH₂) is not merely a passive linker; it is a critical pharmacophoric feature.[4][5] Its hydrogen bonding capabilities and its role as a versatile synthetic handle for creating Schiff bases and other heterocyclic systems allow for extensive chemical diversification.[5] The combination of the 3-methyl-pyrazole core with the 4-carbohydrazide functional group creates a molecule primed for biological interaction and further chemical modification, leading to a broad spectrum of pharmacological activities.[4][6][7]

Key Therapeutic Areas and Mechanisms of Action

Derivatives of this compound have demonstrated significant potential across multiple disease areas. The strategic rationale behind screening these compounds in diverse assays stems from the known pleiotropic effects of the pyrazole class.

Anticancer Activity: Targeting Cellular Proliferation and Survival

The development of novel anticancer agents is a primary focus for pyrazole-based compounds.[1][7] Derivatives of the this compound scaffold have shown potent cytotoxic and antiproliferative effects against a range of human cancer cell lines.

Mechanism of Action: Kinase and Tubulin Inhibition

A predominant mechanism for the anticancer effects of pyrazole derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[8] Many pyrazole derivatives have been designed to target the ATP-binding site of kinases like EGFR, CDK, and BTK.[7] For instance, inhibition of the ERK1/2 pathway, a key component of the MAPK signaling cascade that controls cell proliferation and survival, is a validated anticancer strategy.[9]

Another well-documented mechanism is the inhibition of tubulin polymerization.[10] Tubulin is the protein subunit of microtubules, which are essential for mitotic spindle formation during cell division. Compounds that disrupt microtubule dynamics can induce cell cycle arrest and apoptosis. A study on indole-containing pyrazole-carbohydrazide derivatives found that the lead compound, A18, exhibited notable antiproliferative efficacy by inhibiting tubulin polymerization, leading to mitotic catastrophe in a manner similar to the established drug Colchicine.[10]

Experimental Workflow: Synthesis of Bioactive Derivatives

The carbohydrazide moiety is an excellent nucleophile, readily reacting with aldehydes and ketones to form hydrazone (Schiff base) derivatives. This condensation reaction is a cornerstone for building chemical libraries from the core scaffold. The choice of aldehyde is a critical experimental decision; incorporating aromatic and heterocyclic rings can modulate lipophilicity, electronic properties, and steric bulk, directly influencing target binding and cellular uptake.

G cluster_start Starting Materials cluster_process Reaction cluster_product Product Core 3-Methyl-1H-pyrazole- 4-carbohydrazide Reflux Condensation Reaction (Ethanol, Acetic Acid catalyst) Core->Reflux Aldehyde Substituted Aldehyde (e.g., R-CHO) Aldehyde->Reflux Product N'-[(Aryl)methylene]-3-methyl- 1H-pyrazole-4-carbohydrazide (Schiff Base Derivative) Reflux->Product Formation of Hydrazone Linkage

Caption: General workflow for the synthesis of pyrazole-hydrazone derivatives.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative pyrazole carbohydrazide derivatives against various cancer cell lines. Lower IC₅₀ values indicate higher potency.

Compound ClassCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Pyrazole AcetohydrazideOvarian (A2780)8.14 - 8.63Not Specified[11]
Pyrazole CarbohydrazideSkin (B16F10)6.30 - 6.75Not Specified[11]
Indole-Pyrazole-CarbohydrazideVariousPotentTubulin Inhibition[10]
Salicylaldehyde-Pyrazole-CarbohydrazideLung (A549)PotentApoptosis Induction[4][12]
Antimicrobial Activity: A Broad-Spectrum Approach

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown significant promise in this area.[2] The decision to screen against both Gram-positive (e.g., Streptococcus epidermidis) and Gram-negative (e.g., Escherichia coli) bacteria is a crucial first step to evaluate the compound's spectrum of activity.[13]

One study synthesized a series of pyrazole analogues and found that compound 4 (2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide) was highly active against the Gram-positive bacterium S. epidermidis with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL, comparable to the standard drug Ciprofloxacin.[3][13] The same study also demonstrated potent antifungal activity for other derivatives against Aspergillus niger.[3][13]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Derivative CompoundMicroorganismMIC (µg/mL)Standard Drug (MIC, µg/mL)Reference
Compound 3 Escherichia coli (Gram-)0.25Ciprofloxacin (0.25)[13]
Compound 4 Streptococcus epidermidis (Gram+)0.25Ciprofloxacin (0.25)[13]
Compound 2 Aspergillus niger (Fungus)1.0Clotrimazole (1.0)[3][13]
Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib, which features a pyrazole core, validate this scaffold as a source of anti-inflammatory agents.[3] Derivatives of this compound have been evaluated for their ability to reduce inflammation, often using in vivo models like the carrageenan-induced rat paw edema test.[4] In one study, a synthesized pyrazole derivative demonstrated better anti-inflammatory activity than the standard drug Diclofenac sodium.[3][6][13] The mechanism is often attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Signaling Pathway: COX-Mediated Inflammation

G cluster_pathway Inflammatory Cascade AA Arachidonic Acid (from cell membrane) COX COX Enzymes (COX-1, COX-2) AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Inhibitor Pyrazole Derivative (e.g., Celecoxib, Novel Analogues) Inhibitor->COX Inhibition

Caption: Inhibition of the COX pathway by pyrazole-based anti-inflammatory agents.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, detailed protocols are essential. Below is a standard protocol for evaluating the in vitro cytotoxicity of newly synthesized derivatives using the MTT assay.

Protocol: MTT Assay for In Vitro Cytotoxicity

  • Cell Seeding:

    • Culture human cancer cells (e.g., A549) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

    • Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for attachment. This initial incubation is critical for ensuring cells are in a logarithmic growth phase before treatment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The concentration range should be wide enough to capture the full dose-response curve.

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals. This step directly correlates enzyme activity with cell viability.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Future Perspectives and Conclusion

The this compound scaffold is a proven and highly adaptable starting point for the discovery of new drugs. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent biological activities provide a strong foundation for lead optimization. Future research should focus on:

  • Mechanism Deconvolution: Elucidating the specific molecular targets for the most potent compounds.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead candidates to assess their drug-likeness.

  • In Vivo Efficacy: Moving the most promising compounds from in vitro assays to relevant animal models of cancer, infection, and inflammation.

References

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2016). Saudi Journal of Biological Sciences, 23, 614–620.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC.
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PMC.
  • Anti-inflammatory and Antimicrobial Activities of Novel Pyrazole Analogues. (n.d.). PubMed.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). OUCI.
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). PMC.
  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide deriv
  • Current status of pyrazole and its biological activities. (n.d.). PMC.
  • Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. (n.d.).
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC.
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PMC.
  • Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regul
  • Discovery of pyrazole-carbohydrazide with indole moiety as tubulin polymerization inhibitors and anti-tumor candidates. (2023). Drug Development Research, 84(1), 110-120.
  • (E)-N'-(4-chlorobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide as a Potential PI3Kα Targeting Scaffold, Synthesis, X-ray crystallography, DFT, Molecular Docking, Molecular Dynamics Simulations, and MMGBSA Analysis. (2026).

Sources

Literature review on 3-methyl-1H-pyrazole-4-carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-1H-pyrazole-4-carbohydrazide (CAS: 1308650-19-2) is a critical heterocyclic building block utilized in the development of bioactive compounds, particularly protein kinase inhibitors and anti-inflammatory agents.[1][2] Its pyrazole core serves as a bioisostere for imidazole and other five-membered rings, offering favorable pharmacokinetic properties.

This technical guide details a robust, scalable synthetic route starting from commodity chemicals. Unlike one-pot methods that often yield regioisomeric mixtures, this stepwise protocol ensures high regioselectivity for the 3-methyl-4-substituted isomer. The process involves the construction of the pyrazole ring via a condensation-cyclization sequence followed by functional group interconversion (FGI) to the hydrazide.

Part 1: Retrosynthetic Analysis & Strategy

To ensure regiochemical integrity, the synthesis is designed to install the carbon framework prior to ring closure. The 4-carbohydrazide functionality is accessed via the hydrazinolysis of an ester precursor, which is itself derived from a 1,3-dicarbonyl equivalent.

Retrosynthetic Scheme

The molecule is disconnected at the amide bond (hydrazide formation) and the pyrazole ring (cyclization).

Retrosynthesis Target This compound Intermediate Ethyl 3-methyl-1H-pyrazole-4-carboxylate Target->Intermediate Hydrazinolysis Precursor Ethyl 2-(ethoxymethylene)-3-oxobutanoate Intermediate->Precursor Cyclization SM Ethyl Acetoacetate Precursor->SM Condensation

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the pyrazole core.

Strategic Considerations
  • Regiocontrol: Direct reaction of ethyl acetoacetate with hydrazine often yields pyrazolones or mixtures. Using ethyl 2-(ethoxymethylene)-3-oxobutanoate locks the carbon skeleton, ensuring the hydrazine attacks the ethoxymethylene carbon and the ketone carbonyl to form the desired 3-methyl-4-carboxylate pattern.

  • Hydrazinolysis Efficiency: The conversion of the ester to the hydrazide requires excess hydrazine hydrate to prevent the formation of the dimer (N,N'-diacylhydrazine).

  • Purification: The final product is a high-melting solid (>280°C), allowing for purification via recrystallization rather than chromatography.

Part 2: Detailed Synthetic Protocol

Phase 1: Precursor Synthesis

Objective: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate. Reaction Type: Claisen Condensation / Knoevenagel-type condensation.

ParameterSpecification
Starting Material Ethyl Acetoacetate (1.0 eq)
Reagent Triethyl Orthoformate (1.5 eq)
Solvent/Catalyst Acetic Anhydride (2.0 eq)
Temperature Reflux (130-140°C)
Time 2-4 Hours
Yield Expectation 85-90%

Protocol:

  • Charge a round-bottom flask with ethyl acetoacetate (1.0 mol) and triethyl orthoformate (1.5 mol).

  • Add acetic anhydride (2.0 mol) to the mixture. The acetic anhydride acts as both a solvent and a catalyst to drive the elimination of ethanol.

  • Equip the flask with a reflux condenser and a drying tube (calcium chloride).

  • Heat the mixture to reflux (approx. 130-140°C oil bath) for 3 hours.

  • Monitor reaction progress by TLC (30% EtOAc/Hexane). The starting material spot should disappear.

  • Workup: Distill off the volatile by-products (ethyl acetate, acetic acid, ethanol) under reduced pressure.

  • Isolation: The residue is ethyl 2-(ethoxymethylene)-3-oxobutanoate (CAS 3788-94-1), typically a yellow oil that may solidify upon standing. It is sufficiently pure for the next step.

Phase 2: Pyrazole Ring Formation

Objective: Synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate. Reaction Type: Heterocyclization (Paal-Knorr type).

ParameterSpecification
Precursor Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq)
Reagent Hydrazine Hydrate (80% or 64% aq., 1.1 eq)
Solvent Ethanol (Absolute)
Temperature 0°C to Room Temperature
Time 2-3 Hours
Yield Expectation 80-92%

Protocol:

  • Dissolve the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate from Phase 1 in absolute ethanol (5 mL per gram of substrate).

  • Cool the solution to 0-5°C using an ice bath. Critical: The reaction is exothermic.

  • Add hydrazine hydrate (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: The residue is often a solid. Triturate with cold diethyl ether or hexane to remove impurities. Filter and dry to obtain ethyl 3-methyl-1H-pyrazole-4-carboxylate as a white to off-white solid.

Phase 3: Hydrazide Formation (Key Step)

Objective: Synthesis of this compound. Reaction Type: Nucleophilic Acyl Substitution (Hydrazinolysis).

ParameterSpecification
Precursor Ethyl 3-methyl-1H-pyrazole-4-carboxylate (1.0 eq)
Reagent Hydrazine Hydrate (5.0 - 10.0 eq)
Solvent Ethanol (95% or Absolute)
Temperature Reflux (78-80°C)
Time 4-6 Hours
Yield Expectation 75-85%

Protocol:

  • Suspend ethyl 3-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in ethanol (10 volumes).

  • Add a large excess of hydrazine hydrate (5.0 to 10.0 eq).

    • Expert Insight: Using a large excess prevents the formation of the symmetrical dimer (R-CO-NH-NH-CO-R), which is a common impurity in stoichiometric reactions.

  • Heat the mixture to reflux for 4-6 hours. The solid starting material will dissolve, and the product may begin to precipitate as the reaction proceeds.

  • Monitor by TLC (10% Methanol in DCM). The ester spot (high Rf) should be replaced by the baseline hydrazide spot.

  • Workup: Cool the reaction mixture to 0-5°C and stir for 1 hour.

  • Filtration: Filter the precipitate.

  • Washing: Wash the filter cake with cold ethanol (2x) and diethyl ether (2x) to remove residual hydrazine.

  • Drying: Dry under vacuum at 50°C.

Part 3: Characterization & Quality Control

Physical Properties[3][4][5][6][7][8]
  • Appearance: White to colorless crystalline solid.

  • Melting Point: 280–285 °C (dec). Note: High melting point is characteristic of the primary hydrazide.

  • Solubility: Soluble in DMSO, hot water; sparingly soluble in ethanol; insoluble in non-polar solvents.

Spectroscopic Data (Expected)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.0–13.0 (br s, 1H, Pyrazole-NH)
      
    • 
       9.20 (s, 1H, -CONH -)
      
    • 
       8.05 (s, 1H, Pyrazole C5-H )
      
    • 
       4.30 (br s, 2H, -NH₂2)
      
    • 
       2.40 (s, 3H, -CH ₃)
      
  • MS (ESI): m/z 141.1 [M+H]⁺.

Part 4: Workflow Visualization

The following diagram illustrates the complete reaction workflow including critical process parameters (CPPs).

SynthesisWorkflow cluster_0 Phase 1: Precursor Formation cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Hydrazinolysis SM Ethyl Acetoacetate + Triethyl Orthoformate Inter1 Ethyl 2-(ethoxymethylene)- 3-oxobutanoate SM->Inter1 Ac2O, Reflux, 3h Inter2 Ethyl 3-methyl-1H- pyrazole-4-carboxylate Inter1->Inter2 N2H4·H2O, EtOH, 0°C -> RT Final 3-Methyl-1H-pyrazole- 4-carbohydrazide Inter2->Final Excess N2H4·H2O Reflux, 6h (Prevents Dimerization)

Figure 2: Step-wise synthetic workflow for this compound.

Part 5: Safety & Troubleshooting

Critical Safety Hazards
  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Use only in a fume hood. In case of skin contact, wash immediately with polyethylene glycol (PEG 400) followed by water.

  • Exotherms: The addition of hydrazine to the ethoxymethylene intermediate (Phase 2) is exothermic. Strict temperature control (0-5°C) is required to prevent runaway reactions or decomposition.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Phase 2 Temperature too high during addition.Ensure internal temperature stays <10°C during hydrazine addition.
Product is an Oil (Phase 2) Residual solvent or impurities.Triturate with cold hexane/ether to induce crystallization.
Dimer Formation (Phase 3) Insufficient hydrazine excess.Increase hydrazine hydrate to >5 equivalents.
Incomplete Reaction (Phase 3) Temperature too low.Ensure vigorous reflux; ethanol boiling point (78°C) is sufficient.

References

  • Synthesis of Pyrazole Carboxylates: Menozzi, G., et al. "Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest." Journal of Heterocyclic Chemistry, 1987.

  • Ethoxymethylene Intermediate Synthesis: Kudyakova, Y. S., et al. "Detrifluoroacetylation of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate." Tetrahedron Letters, 2017. (Contextual reference for ethoxymethylene chemistry).

  • Hydrazinolysis Protocol: ChemicalBook. "Ethyl 3-methyl-1H-pyrazole-4-carboxylate synthesis and properties."

  • Compound Data: PubChem. "1H-pyrazole-4-carbohydrazide (Analogous Structure Data)."

  • Catalog Verification: Accela ChemBio. "this compound (CAS 1308650-19-2)."[1][2]

Sources

Thermodynamic properties of 3-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 3-Methyl-1H-Pyrazole-4-Carbohydrazide

Executive Summary

This compound (CAS: Not widely indexed as a commodity chemical; derived from Ethyl 3-methyl-1H-pyrazole-4-carboxylate) represents a critical "privileged scaffold" in medicinal chemistry. Its structural versatility—defined by the pyrazole ring’s tautomeric equilibrium and the carbohydrazide’s bidentate chelating potential—makes it a cornerstone in the synthesis of oncology drugs (e.g., kinase inhibitors) and high-energy materials.

However, the thermodynamic landscape of this molecule is often overlooked in early-stage development, leading to downstream failures in solid-state stability and solubility. This guide provides a rigorous technical framework for characterizing the thermodynamic properties of this compound. It moves beyond simple physical constants to establish a self-validating protocol for determining Enthalpy of Formation (


) , Heat Capacity (

)
, and Gibbs Free Energy (

)
.

Structural Definition & Purity Prerequisites

Before thermodynamic measurement, the molecular identity must be absolute. This molecule exhibits annular tautomerism, existing in equilibrium between the 3-methyl and 5-methyl forms in solution, though crystal packing forces typically lock it into a single tautomer in the solid state.

Molecular Specifications
PropertySpecification
IUPAC Name This compound
SMILES CC1=C(C=NN1)C(=O)NN
Formula

Molar Mass 140.14 g/mol
Tautomerism 3-methyl-1H-pyrazole

5-methyl-1H-pyrazole
Critical Purification Protocol

Thermodynamic errors scale linearly with impurity mass fractions. A purity of >99.9% (mass) is non-negotiable for combustion calorimetry.

Workflow:

  • Synthesis : Hydrazinolysis of ethyl 3-methyl-1H-pyrazole-4-carboxylate using hydrazine hydrate in refluxing ethanol.

  • Recrystallization : Triple recrystallization from Ethanol/Water (80:20 v/v).

  • Drying : Vacuum desiccation at 333 K for 6 hours to remove solvates.

  • Validation : DSC purity check (Van't Hoff plot analysis).

SynthesisWorkflow Start Ethyl 3-methyl-1H- pyrazole-4-carboxylate Reaction Reflux (EtOH) 4-6 Hours Start->Reaction Reagent Hydrazine Hydrate (Excess) Reagent->Reaction Crude Crude Precipitate Reaction->Crude Cooling Purification Triple Recrystallization (EtOH/H2O) Crude->Purification Drying Vacuum Desiccation 333 K, 6h Purification->Drying Final Pure 3-methyl-1H- pyrazole-4-carbohydrazide (>99.9%) Drying->Final Check DSC Purity Check (<99.9%?) Final->Check Check->Purification Yes (Recycle)

Figure 1: Synthesis and rigorous purification workflow required to isolate thermodynamic-grade samples.

Thermodynamic Characterization Protocols

This section details the experimental methodologies required to determine the fundamental thermodynamic functions. These protocols are designed to be self-validating.

Standard Molar Enthalpy of Formation ( )

The enthalpy of formation is the primary indicator of the molecule's energy content and stability. It is derived from the Standard Molar Energy of Combustion (


) .
Experimental Setup: Isoperibol Oxygen Bomb Calorimetry
  • Instrument : Rotating-bomb calorimeter (e.g., Parr 6200).

  • Conditions :

    
    , 
    
    
    
    .
  • Reference Material : Benzoic Acid (NIST SRM 39j).

Combustion Reaction

The idealized combustion reaction for this compound (


) is:


Calculation Logic
  • Measure Energy of Combustion (

    
    ) :
    
    
    
    
    Where
    
    
    is the energy equivalent of the calorimeter,
    
    
    is the corrected temperature rise, and
    
    
    terms correct for ignition wire and nitric acid formation.
  • Convert to Enthalpy (

    
    ) :
    
    
    
    
    Here,
    
    
    is the change in moles of gas (
    
    
    ).
  • Derive Formation Enthalpy (

    
    ) :
    Using Hess's Law and the known formation enthalpies of 
    
    
    
    and
    
    
    :
    
    
Heat Capacity ( ) and Entropy

Low-temperature heat capacity measurements allow for the determination of the absolute entropy (


) via the Third Law of Thermodynamics.
  • Method : Adiabatic Calorimetry (Precision:

    
    ).
    
  • Range : 80 K to 370 K (covering the solid phase up to melting).

  • Phase Transitions : Watch for solid-solid phase transitions typical of pyrazoles due to hydrogen bond rearrangement.

Data Processing: The enthalpy (


) and entropy (

) are calculated by integrating the polynomial fit of the

vs.

curve:

Thermodynamic Stability & Applications

Understanding the thermodynamic profile allows for the prediction of shelf-life and reaction safety.

Thermal Decomposition

Thermogravimetric Analysis (TGA) of pyrazole carbohydrazides typically reveals a multi-stage decomposition:

  • Dehydration/Desolvation : < 100°C (if solvates are present).

  • Melting : Typically 160°C – 180°C (Dependent on crystal polymorph).

  • Hydrazide Cleavage : The N-N bond is the "weak link," often breaking first during thermal stress > 220°C.

Solubility Thermodynamics

The solubility of this compound in polar solvents (Water, DMSO) is governed by the Gibbs energy of solution (


):


  • Enthalpic Contribution (

    
    ) : Positive (endothermic) due to the breaking of strong intermolecular Hydrogen bonds in the crystal lattice.
    
  • Entropic Contribution (

    
    ) : Positive, driving dissolution.
    

ThermoLogic Exp Experimental Data (Combustion & DSC) DeltaH Enthalpy of Formation (Energy Content) Exp->DeltaH Cp Heat Capacity (Thermal Inertia) Exp->Cp Stability Chemical Stability (Shelf Life) DeltaH->Stability Gibbs Energy Safety Process Safety (Runaway Potential) DeltaH->Safety High Energy? Cp->Stability Formulation Drug Formulation (Solubility/Polymorphs) Cp->Formulation Entropy/Polymorphs

Figure 2: The causal relationship between fundamental thermodynamic data and drug development parameters.

Summary of Expected Properties

While specific experimental values must be determined per batch, the following ranges are characteristic of this chemical class and serve as quality control benchmarks.

PropertyExpected Range/ValueMethod of Verification
Physical State White to Off-white Crystalline SolidVisual/Microscopy
Melting Point 160°C – 180°CDSC (Onset Temperature)

(Solid)
-150 to -250 kJ/mol (Estimated)Oxygen Bomb Calorimetry
Decomposition Onset > 210°CTGA (5 K/min heating)
pKa (Hydrazide) ~3.0 (Basic N) & ~11.0 (Acidic NH)Potentiometric Titration

References

  • Synthesis of Pyrazole Carbohydrazides : Title: Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Source: Journal of Chemical Research. URL: [Link]

  • Thermodynamic Methodology (General) : Title: NIST Standard Reference Database 69: NIST Chemistry WebBook.[1][2] Source: National Institute of Standards and Technology.[1] URL: [Link][1]

  • Structural Characterization : Title: this compound (PubChemLite Record). Source: PubChem / University of Luxembourg. URL: [Link]

  • Metal Complex Applications : Title: Nano metal complexes of a new carbohydrazone based ligand... 5-methyl-1H-pyrazole-4-carbohydrazide.[3][4][5][6] Source: Journal of the Iranian Chemical Society (2025).[6][7] URL: [Link]

Sources

A Technical Guide to the Pharmacophoric Potential of 3-methyl-1H-pyrazole-4-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-methyl-1H-pyrazole-4-carbohydrazide scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its inherent structural features, including hydrogen bond donors and acceptors, a planar aromatic system, and multiple sites for chemical modification, make it an ideal starting point for the design of novel therapeutic agents. This in-depth technical guide explores the pharmacophoric potential of this versatile core, synthesizing data from numerous studies to provide a comprehensive overview of its diverse biological activities. We will delve into the key structure-activity relationships (SAR) that govern its anticancer, antimicrobial, and anti-inflammatory properties. Furthermore, this guide will present detailed experimental protocols for the synthesis and biological evaluation of novel derivatives, alongside computational workflows for pharmacophore modeling. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to unlock the full therapeutic potential of this promising scaffold.

The this compound Core: A Foundation for Diverse Bioactivity

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structural feature that imparts a unique electronic and conformational profile.[1] The this compound scaffold, specifically, presents a rich tapestry of chemical functionalities ripe for exploration in drug design. The pyrazole core itself is found in several clinically approved drugs, highlighting its therapeutic relevance.[1] The carbohydrazide moiety (-CONHNH2) at the 4-position serves as a crucial linker, offering a versatile handle for the introduction of a wide array of substituents, thereby enabling the systematic exploration of chemical space and the fine-tuning of pharmacological activity.[2]

The inherent properties of this scaffold contribute to its promiscuous binding to a variety of biological targets:

  • Hydrogen Bonding Capabilities: The pyrazole ring nitrogens and the carbohydrazide group provide multiple hydrogen bond donor and acceptor sites, facilitating strong interactions with protein active sites.

  • Aromatic Stacking: The planar pyrazole ring can engage in π-π stacking interactions with aromatic residues in target proteins.

  • Synthetic Accessibility: The synthesis of the core scaffold and its derivatives is generally straightforward, allowing for the rapid generation of compound libraries for screening.[3]

Unveiling the Pharmacophores: Key Structural Features for Biological Activity

A pharmacophore is the three-dimensional arrangement of electronic and steric features that is necessary for a molecule to interact with a specific biological target and trigger a biological response. Through the analysis of structure-activity relationship (SAR) studies, we can distill the key pharmacophoric features of this compound derivatives for various therapeutic areas.

Anticancer Activity

Derivatives of this scaffold have demonstrated significant cytotoxic activity against a range of cancer cell lines.[4][5] The anticancer pharmacophore appears to be largely influenced by the nature of the substituent attached to the carbohydrazide nitrogen.

  • Key Pharmacophoric Features:

    • A bulky, hydrophobic aromatic or heteroaromatic ring: This feature is crucial for enhancing hydrophobic interactions within the target's binding pocket. The presence of electron-withdrawing or electron-donating groups on this ring can modulate activity.[6]

    • A hydrogen bond acceptor: Often an oxygen or nitrogen atom on the terminal aromatic ring, which can form a critical hydrogen bond with a donor residue in the active site.

    • The pyrazole core: Acts as a central scaffold, correctly orienting the other pharmacophoric features. The methyl group at the 3-position may contribute to steric interactions.

Derivative ClassKey SubstituentsNotable ActivityCell Lines
Indole-pyrazole-carbohydrazidesIndole moiety on the hydrazidePotent antiproliferative activityHepG-2, BGC823, BT474
Salicylaldehyde-pyrazole-carbohydrazidesSalicylaldehyde groupInduction of apoptosisA549 (lung cancer)
Pyrazolo[3,4-d]pyrimidine derivativesFused pyrimidine ringEGFR inhibitionA549, HCT116

A generalized anticancer pharmacophore model for this class of compounds is presented below.

anticancer_pharmacophore Pyrazole Core Pyrazole Core Linker Carbohydrazide Linker Pyrazole Core->Linker Hydrophobic Hydrophobic Aromatic Ring H-Bond Acceptor H-Bond Acceptor Hydrophobic->H-Bond Acceptor X Linker->Hydrophobic R

Caption: Generalized anticancer pharmacophore model.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have shown promising activity against a variety of bacteria and fungi.[7][8]

  • Key Pharmacophoric Features:

    • A substituted phenyl ring: Halogen substitutions (e.g., chloro, fluoro) on the phenyl ring attached to the hydrazide moiety often enhance antimicrobial potency.[8]

    • A free carbothiohydrazide moiety: In some derivatives, the presence of a C=S group instead of C=O has been shown to increase activity.[7]

    • Planarity: A relatively planar overall structure is believed to be important for intercalation with microbial DNA or interaction with flat active sites of microbial enzymes.

Derivative ClassKey SubstituentsNotable ActivityTarget Organisms
Pyrazole-carbothiohydrazidesThioamide groupPotent antibacterial and antifungal activityS. aureus, B. subtilis, K. pneumoniae, A. niger
Phenyl-substituted pyrazole-hydrazonesHalogenated phenyl ringsBroad-spectrum antibacterial activityGram-positive and Gram-negative bacteria
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Pyrazole derivatives, including the well-known drug celecoxib, are potent anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes.[9][10]

  • Key Pharmacophoric Features:

    • A diaryl substitution pattern: Many active anti-inflammatory pyrazoles feature two aromatic rings attached to the pyrazole core.

    • A sulfonamide or similar acidic moiety: This group is often critical for binding to the active site of COX-2.

    • Specific substitution on the phenyl rings: The nature and position of substituents on the aromatic rings can confer selectivity for COX-2 over COX-1, which is associated with fewer gastrointestinal side effects.[10]

Derivative ClassKey SubstituentsMechanism of Action
Diaryl-pyrazolesTwo substituted phenyl ringsCOX-2 inhibition
Pyrazole-hydrazonesVarious aromatic aldehydesInhibition of protein denaturation

Synthetic and Experimental Workflows

The successful development of novel drugs based on the this compound scaffold requires robust synthetic methods and reliable biological assays.

General Synthetic Scheme

The following diagram illustrates a common synthetic route to access a variety of N-substituted pyrazole-4-carbohydrazide derivatives.

synthetic_workflow start Ethyl Acetoacetate intermediate1 Ethyl 2-cyano-3-oxobutanoate start->intermediate1 NaNO2, H+ intermediate2 Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate intermediate1->intermediate2 Hydrazine Hydrate intermediate3 This compound intermediate2->intermediate3 Hydrazine Hydrate final_product N'-substituted Derivatives intermediate3->final_product R-CHO (Aldehyde)

Caption: A general synthetic workflow for pyrazole derivatives.

Detailed Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes the synthesis of a representative N'-[(4-chlorophenyl)methylene]-3-methyl-1H-pyrazole-4-carbohydrazide.

Step 1: Synthesis of this compound

  • To a solution of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate (10 mmol) in ethanol (50 mL), add hydrazine hydrate (50 mmol, 5 eq.).

  • Reflux the reaction mixture for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield this compound.

Step 2: Synthesis of the Schiff Base

  • In a round-bottom flask, dissolve this compound (5 mmol) in ethanol (30 mL).

  • Add 4-chlorobenzaldehyde (5 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • The precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure product.

Self-Validation: The structure and purity of the synthesized compound must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of the synthesized compounds on a cancer cell line (e.g., A549).

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Computational Approaches to Pharmacophore Elucidation

Computational chemistry plays a vital role in modern drug discovery, accelerating the identification and optimization of lead compounds.[11]

Pharmacophore Modeling Workflow

The following diagram illustrates a typical workflow for generating a pharmacophore model.

pharmacophore_workflow dataset Dataset of Active and Inactive Compounds training_set Training Set Selection dataset->training_set feature_id Pharmacophore Feature Identification training_set->feature_id model_gen Hypothesis Generation feature_id->model_gen validation Model Validation (Test Set, Decoy Set) model_gen->validation screening Virtual Screening validation->screening

Caption: A typical computational pharmacophore modeling workflow.

A well-validated pharmacophore model can be used to:

  • Virtually screen large compound libraries to identify novel hits with the desired activity.

  • Guide the design of new derivatives by highlighting the key features that need to be incorporated.

  • Understand the SAR of a series of compounds at a 3D level.

Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research in this area should focus on:

  • Target Identification: Elucidating the specific molecular targets of these compounds to better understand their mechanism of action.

  • Lead Optimization: Systematically modifying the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluating the efficacy and safety of the most promising compounds in animal models of disease.

  • Integration of Machine Learning: Utilizing AI and machine learning algorithms to build more predictive QSAR and pharmacophore models to accelerate the drug discovery process.[11]

References

  • Jana, S. B., et al. (2024).
  • Ferrarezi, A. A., et al. (2025). Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. Bioorganic & Medicinal Chemistry, 120, 118095. [Link]

  • Li, Y., et al. (2012). Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. Chemical Biology & Drug Design, 80(4), 541-549. [Link]

  • El-Gazzar, A. R. A., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(11), 3326. [Link]

  • Muthukumar, V., et al. (2021). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of King Saud University - Science, 33(1), 101234. [Link]

  • Becker, S., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 296-306. [Link]

  • Khan, I., et al. (2021). Facile Synthesis, Antimicrobial Studies and Structure - Activity Relationship Studies of Some Novel Pyrazole Analogs. Letters in Drug Design & Discovery, 18(1), 86-96. [Link]

  • Aouad, M. R., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. RSC Advances, 12(35), 22964-22983. [Link]

  • Kumar, A., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 15, 12345. [Link]

  • Sriram, D., et al. (2023). Structure activity relationship (SAR). Bioorganic & Medicinal Chemistry, 92, 117431. [Link]

  • Kumar, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 185-202. [Link]

  • Pathy, K. S., et al. (2023). Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole- 3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for. Journal of Pharmacology and Drug Delivery, 1(1). [Link]

  • Abdel-Aziz, A. A.-M., et al. (2021). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Research in Pharmaceutical Sciences, 16(1), 57-69. [Link]

  • Gomaa, H. A. M., et al. (2025). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. Bioorganic Chemistry, 163, 108123. [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5521. [Link]

  • Tsolaki, E., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(16), 4943. [Link]

  • Kharl, R., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. FMHR, 3(10), 1462-1481. [Link]

  • Pathy, K. S., et al. (2023). Pharmacophore Modeling And 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV In. Biomedical Journal of Scientific & Technical Research, 52(4), 43743-43749. [Link]

  • Saad, N. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]

  • Dias, L. R. S., et al. (2014). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 19(11), 18537-18555. [Link]

  • Patel, K. D., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1021-1026. [Link]

  • Dias, L. R. S., et al. (2025). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 19(11), 18537-18555. [Link]

  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-15. [Link]

  • Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868-5877. [Link]

  • El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Wang, Y., et al. (2023). Discovery of pyrazole-carbohydrazide with indole moiety as tubulin polymerization inhibitors and anti-tumor candidates. Drug Development Research, 84(1), 110-120. [Link]

  • Karrouchi, K., et al. (2025). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 51-58. [Link]

Sources

Methodological & Application

Application Note & Protocols: A Modular Approach to Pyrazole-Triazole Hybrids via Carbohydrazide Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Molecular Hybridization

In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced therapeutic potential is paramount. Pyrazole and 1,2,4-triazole scaffolds are cornerstones of medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties.[1][2][3] The strategy of molecular hybridization—intelligently combining two or more pharmacophores into a single molecular entity—has emerged as a powerful tool to overcome drug resistance, enhance potency, and improve pharmacokinetic profiles.[4]

Pyrazole-triazole hybrids, in particular, have garnered significant attention, demonstrating synergistic or additive effects that surpass their individual components.[5][6][7] This application note provides a detailed guide for the synthesis of these valuable hybrids, leveraging the unique reactivity of carbohydrazide as a versatile and economical starting precursor. We will explore the underlying chemical principles, provide field-proven, step-by-step protocols, and offer insights into the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy for researchers in drug development.

The Central Precursor: Understanding Carbohydrazide's Versatility

Carbohydrazide, CO(NHNH₂)₂, is a symmetrical and highly functionalized molecule that serves as an ideal linchpin for constructing complex heterocyclic systems. Its utility stems from several key chemical properties:

  • Multiple Nucleophilic Centers: It possesses four nucleophilic nitrogen atoms, allowing for sequential and controlled reactions.

  • Hydrazine Equivalence: It can effectively serve as a precursor to hydrazine or substituted hydrazides, which are essential for pyrazole synthesis.[8][9]

  • Foundation for Triazoles: The carbohydrazide backbone is readily converted into thiosemicarbazide or other intermediates necessary for 1,2,4-triazole ring formation.[10][11]

This inherent reactivity allows for a modular synthetic approach, where the carbohydrazide unit is first elaborated into one heterocyclic core, which is then used as the foundation to construct the second.

Synthetic Strategy Overview

Our strategy involves a multi-step pathway that first constructs a functionalized pyrazole ring bearing a carbohydrazide moiety. This key intermediate, a pyrazole-carbohydrazide, then serves as the direct precursor for the subsequent cyclization to form the 1,2,4-triazole ring, thereby creating the final hybrid molecule.

G cluster_0 Phase 1: Pyrazole Core Synthesis cluster_1 Phase 2: Triazole Ring Formation A 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) C Ethyl 5-Methyl-1H-pyrazole-3-carboxylate A->C Cyclocondensation B Hydrazine Hydrate B->C E 5-Methyl-1H-pyrazole-3-carbohydrazide (Key Intermediate) C->E Hydrazinolysis D Hydrazine Hydrate (Second Reaction) D->E F Aryl Isothiocyanate G Thiosemicarbazide Intermediate E->G Addition Reaction F->G I Final Pyrazole-Triazole Hybrid G->I Intramolecular Cyclization (Dehydration) H Base-catalyzed Cyclization H->I G cluster_mech Mechanism: Pyrazole Formation & Hydrazinolysis start Ethyl Acetoacetate + Hydrazine step1 Initial Adduct (Imine/Enamine Formation) start->step1 Nucleophilic Attack step2 Cyclized Intermediate step1->step2 Intramolecular Condensation step3 Dehydration step2->step3 pyrazole_ester Pyrazole Ester step3->pyrazole_ester pyrazole_hydrazide Pyrazole-Carbohydrazide (Key Intermediate) pyrazole_ester->pyrazole_hydrazide Hydrazinolysis (+ N₂H₄·H₂O) G cluster_mech2 Mechanism: 1,2,4-Triazole-thiol Formation start Pyrazole-Carbohydrazide + Aryl Isothiocyanate step1 Thiosemicarbazide Intermediate start->step1 Nucleophilic Addition step2 Deprotonation (Base catalysis) step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Dehydration (Loss of H₂O) step3->step4 triazole_thiol Pyrazole-Triazole Hybrid (Thiol form) step4->triazole_thiol

Sources

Troubleshooting & Optimization

Technical Guide: Purification of 3-methyl-1H-pyrazole-4-carbohydrazide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the purification of 3-methyl-1H-pyrazole-4-carbohydrazide and its synthetic intermediates. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causality behind experimental choices, empowering you to resolve purification challenges with scientific rigor.

This guide is structured to address challenges sequentially, from initial purity assessment to advanced chromatographic separations. We will explore common pitfalls and provide robust, field-tested solutions.

FAQ: Initial Assessment & Common Impurities

Question 1: My initial crude product of this compound is a discolored solid/oil. What are the likely impurities?

Answer: The identity and phase of your crude product provide critical clues. Discoloration often points to residual reagents or degradation products. Common impurities include:

  • Unreacted Starting Materials: The most frequent culprits are the corresponding ethyl or methyl ester precursor (ethyl 3-methyl-1H-pyrazole-4-carboxylate) and hydrazine hydrate. Hydrazine, in particular, can be challenging to remove completely due to its high boiling point and reactivity.[1][2]

  • Regioisomers: Depending on the synthetic route, formation of the isomeric 5-methyl-1H-pyrazole-4-carbohydrazide can occur. Distinguishing and separating these isomers is a primary purification challenge.[3]

  • Side-Reaction Products: In some syntheses, intramolecular migration of acyl groups can lead to isomeric byproducts.[4] Additionally, oligomerization can sometimes be expected during pyrazole ring formation.[5]

  • Solvent Residue: Trapped reaction solvents (e.g., ethanol, DMF) can prevent crystallization and lead to an oily product.

Your first step is always a rapid purity assessment by Thin Layer Chromatography (TLC) to visualize the number of components in your crude mixture.

Question 2: How do I set up an effective TLC system to analyze my crude product?

Answer: An effective TLC system is foundational to developing a successful bulk purification strategy. The goal is to achieve good separation (ΔRf > 0.2) between your target compound and its major impurities.

  • Stationary Phase: Standard silica gel 60 F254 plates are the workhorse for this class of compounds.

  • Mobile Phase Selection: The polarity of pyrazole carbohydrazide derivatives requires moderately polar to polar solvent systems.

    • Starting Point: A good initial system is 10% Methanol in Dichloromethane (DCM) or 20-30% Ethyl Acetate in Hexanes.

    • Optimization:

      • If all spots remain at the baseline (Rf ≈ 0), increase the mobile phase polarity by gradually increasing the percentage of the more polar solvent (e.g., methanol).

      • If all spots are at the solvent front (Rf ≈ 1), decrease the polarity.

    • Pro-Tip for Basic Compounds: Pyrazoles are basic and can interact strongly with the acidic silanol groups on the silica surface, leading to streaking or "tailing" of spots. Adding a small amount of a basic modifier, like 0.5-1% triethylamine (NEt₃), to the mobile phase can neutralize these sites and result in sharper, more defined spots.[6]

Troubleshooting Guide: Purification by Recrystallization

Recrystallization is the most efficient method for purifying solid compounds, provided a suitable solvent can be identified. It excels at removing small amounts of impurities with different solubility profiles.

Question 3: My compound "oils out" during recrystallization instead of forming crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the solid melts in the hot solvent or its solubility limit is exceeded at a temperature above its melting point, forming a liquid phase instead of a saturated solution. Upon cooling, this oil solidifies into an amorphous mass, trapping impurities rather than excluding them.

Causality & Solutions:

  • Solvent Polarity is Too High: The solvent is too good at dissolving your compound, even at room temperature.

    • Solution: Add a less polar "anti-solvent" to the hot solution dropwise until persistent turbidity is observed. Then, add a few drops of the primary solvent to redissolve the turbidity and allow the mixture to cool slowly.

  • Cooling Rate is Too Fast: Rapid cooling promotes precipitation over crystallization.

    • Solution: Ensure the flask is well-insulated (e.g., wrapped in glass wool or paper towels) and allow it to cool to room temperature undisturbed before moving it to an ice bath.

  • Insoluble Impurities: Particulate matter can act as a nucleation site for oil formation.

    • Solution: Perform a hot filtration step to remove any insoluble material before allowing the solution to cool.

Workflow for Troubleshooting a Failed Recrystallization

Caption: Troubleshooting workflow for recrystallization.

Question 4: What are the best solvents for recrystallizing this compound?

Answer: Ethanol, methanol, and aqueous ethanol are frequently reported and effective solvents for this class of compounds.[1][7] The ideal solvent should dissolve the compound when hot but poorly when cold. A systematic approach is best.

SolventBoiling Point (°C)Polarity IndexRationale & Use Case
Ethanol 785.2Excellent starting point. Good balance of polarity to dissolve the target compound when hot.
Methanol 656.6More polar than ethanol; useful if solubility in hot ethanol is poor.[8]
Isopropanol 824.3Less polar than ethanol; can be a good choice if the compound is too soluble in ethanol.
Water 1009.0Can be used as an anti-solvent with ethanol or methanol for compounds that are highly soluble in alcohols.
Ethyl Acetate 774.3A less polar option, often used in a solvent/anti-solvent system with hexanes.
Acetonitrile 826.2Useful for moderately polar compounds.

Troubleshooting Guide: Column Chromatography

When recrystallization fails to remove impurities, particularly isomers with similar solubility, column chromatography is the required next step.

Purification Strategy Decision Workflow

G start Crude Product is_solid Is the product a solid? start->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst  Yes run_column Perform Column Chromatography is_solid->run_column No (Oil) recryst_success Is it pure? (TLC/NMR) try_recryst->recryst_success success Pure Product recryst_success->success  Yes recryst_success->run_column No column_success Combine pure fractions run_column->column_success column_success->success

Caption: Decision workflow for purification strategy.

Question 5: My pyrazole compound is streaking badly on a silica gel column and my recovery is low. What is the cause?

Answer: This is a classic problem caused by the interaction of a basic compound with the acidic surface of silica gel. The pyrazole nitrogen atoms are basic and can bind irreversibly or interact strongly with the acidic Si-OH groups, leading to significant tailing, poor separation, and even degradation of the compound on the column.[6]

Solutions:

  • Deactivate the Silica Gel: The most common solution is to reduce the acidity of the stationary phase. This can be achieved in two ways:

    • Add a Base to the Eluent: Incorporate 0.5-1% triethylamine or ammonia in your mobile phase. This base will preferentially interact with the acidic sites on the silica, allowing your compound to elute symmetrically.[6]

    • Pre-treat the Silica: Prepare the silica slurry in your starting eluent that already contains the basic modifier before packing the column.[6]

  • Use an Alternative Stationary Phase: If your compound is highly acid-sensitive, a different stationary phase may be necessary.

    • Alumina (Neutral or Basic): Alumina is an excellent alternative for basic compounds. Ensure you use neutral or basic alumina, as acidic alumina will present the same problems as silica.[6]

    • Amine-Functionalized Silica: These columns offer a different selectivity and are designed to minimize interactions with basic analytes.[6]

Question 6: I am trying to separate regioisomers that are co-eluting on my silica column. How can I improve the separation?

Answer: Separating isomers with very similar polarities is one of the most common challenges in chromatography. Success hinges on maximizing the small differences in their interaction with the stationary phase.

  • Optimize the Mobile Phase:

    • Reduce Polarity: If your compounds are eluting too quickly (high Rf), there is not enough interaction with the silica for separation to occur. Reduce the eluent strength (e.g., switch from 10% MeOH/DCM to 5% MeOH/DCM).

    • Use a Shallow Gradient: A shallow gradient elution, where the polarity of the mobile phase is increased very slowly over time, can resolve closely eluting compounds.

    • Change Solvent Selectivity: Swapping one solvent for another of similar polarity but different chemical nature can alter the separation. For example, replacing methanol with ethanol or dichloromethane with ethyl acetate can change the specific hydrogen bonding and dipole-dipole interactions that govern separation.

  • Improve Column Efficiency:

    • Dry Loading: Adsorbing your crude product onto a small amount of silica gel ("dry loading") and carefully adding it to the top of the column often results in a tighter band and better separation than loading the sample dissolved in a strong solvent.[6]

    • Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve resolution.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Aqueous Ethanol

This protocol provides a general method for purifying the title compound.

  • Dissolution: In an Erlenmeyer flask, add the crude solid (e.g., 1.0 g). Add a minimal amount of ethanol (e.g., 10-15 mL) and heat the mixture to reflux with stirring.

  • Saturation: Continue adding ethanol in small portions until the solid fully dissolves.

  • Anti-Solvent Addition: To the hot solution, add deionized water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice-water bath for 30 minutes.

  • Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography on Deactivated Silica Gel

This protocol is designed to purify basic pyrazole intermediates and separate closely eluting impurities.[6]

  • Slurry Preparation: In a beaker, add silica gel (standard grade, 230-400 mesh) to your initial, low-polarity mobile phase (e.g., 99% Hexane / 1% Ethyl Acetate containing 1% triethylamine). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into the column and use positive air pressure to pack the bed firmly and evenly, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Load Method):

    • Dissolve your crude product (e.g., 500 mg) in a minimal amount of a volatile solvent like dichloromethane or acetone.

    • Add 1-2 g of silica gel to this solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

    • Carefully layer this powder on top of the packed column bed.

  • Elution: Begin elution with the initial low-polarity mobile phase. Gradually and systematically increase the polarity of the eluent (e.g., increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure desired product.

  • Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

References

  • BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • Daidone, G., et al. (2003). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Arkivoc. Retrieved from [Link]

  • Schmitt, D. C., et al. (n.d.). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Supporting Information. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link]

  • Deshmukh, R., & Jha, A. (2023). Synthesis of Pyrazole Derivatives A Review. IJFMR. Retrieved from [Link]

  • ResearchGate. (2013). Which is best column for analyzing oligomers in pyrazole compounds by HPLC?. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • RSC. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Retrieved from [Link]

  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.
  • Wiley Online Library. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-BENZO[6][9]DIOXOL-5-YL-3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. Retrieved from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (2014). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Retrieved from [Link]

Sources

Minimizing side reactions during 3-methyl-1H-pyrazole-4-carbohydrazide condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the technical challenges associated with the condensation of 3-methyl-1H-pyrazole-4-carbohydrazide (MPCH) with carbonyl compounds (aldehydes/ketones). While this reaction is a staple in synthesizing bioactive Schiff bases (hydrazones), it is prone to specific side reactions—primarily azine formation , thermal cyclization , and regioselective N-alkylation at the pyrazole 1-position.

The protocols below prioritize thermodynamic control and chemoselectivity , ensuring high purity of the target hydrazone without compromising the integrity of the pyrazole scaffold.

Troubleshooting & FAQs

Category 1: Impurity Profiling & Side Reaction Mitigation

Q1: I am observing a high-molecular-weight impurity by LC-MS. Is this the azine? Diagnosis: Yes, this is likely the symmetric azine or a bis-hydrazide species.

  • Mechanism: In the presence of excess aldehyde or insufficient solvent volume, the initially formed hydrazone can undergo complex equilibria. However, for carbohydrazides, the more common impurity is the N,N'-diacylhydrazine (if reacting with acid chlorides) or aldazine traces if free hydrazine was present in the starting material.

  • Solution:

    • Purity Check: Ensure your starting MPCH is free of residual hydrazine hydrate. Even 1% residual hydrazine will rapidly form symmetrical aldazines (

      
      ) which co-precipitate.[1]
      
    • Stoichiometry: Use a slight excess of the carbohydrazide (1.05 eq) relative to the aldehyde. This drives the equilibrium to the hydrazone (

      
      ) and prevents the aldehyde from reacting twice.
      

Q2: My product is cyclizing to a fused heterocycle. How do I stop this? Diagnosis: You are likely observing oxidative cyclization or dehydrative ring closure .

  • The Issue: The hydrazone product contains nucleophilic nitrogens. Under high heat, acidic conditions, or in the presence of metal ions, it can cyclize to form 1,3,4-oxadiazoles or, if the aldehyde has an ortho-leaving group, pyrazolo[3,4-d]pyridazines .

  • Corrective Action:

    • Temperature Control: Limit reaction temperature to <80°C (ethanol reflux). Avoid high-boiling solvents like DMSO unless necessary.[1]

    • Avoid Dehydrating Agents: Do not use

      
      , 
      
      
      
      , or strong mineral acids (
      
      
      ) during the condensation step. These promote cyclodehydration to oxadiazoles [1].
    • Catalyst Selection: Switch from mineral acids to Glacial Acetic Acid (AcOH) (0.1–0.5 eq). It activates the carbonyl without promoting dehydration.

Q3: The pyrazole 1H-nitrogen is reacting with my electrophile. How do I improve regioselectivity? Diagnosis: The N1 position of the pyrazole ring is nucleophilic.

  • Context: If you are condensing MPCH with an aldehyde containing a halogen (e.g., 2-chloroacetaldehyde) or an active ester, the N1 position can participate in alkylation or acylation.

  • Solution:

    • pH Modulation: The N1-H is acidic (

      
      ).[1] Avoid strong bases (NaH, KOH) which deprotonate N1, making it highly nucleophilic. Perform the reaction in neutral or slightly acidic media  (pH 5–6) where N1 remains protonated/neutral.
      
    • Solvent Choice: Use protic solvents like Ethanol (EtOH) or Methanol (MeOH) . These solvate the N1-H through hydrogen bonding, reducing its reactivity compared to polar aprotic solvents like DMF [2].

Optimized Experimental Protocol

Standard Operating Procedure (SOP): MPCH Condensation

Target: Synthesis of (E)-N'-benzylidene-3-methyl-1H-pyrazole-4-carbohydrazide.[1]

Reagents:

  • This compound (1.0 mmol)[1]

  • Aromatic Aldehyde (1.0 mmol)

  • Solvent: Absolute Ethanol (10 mL) or Ethanol/DMF (9:1 if solubility is low)

  • Catalyst: Glacial Acetic Acid (2-3 drops)[1]

Workflow:

  • Dissolution: Suspend the MPCH in Ethanol at room temperature. If the solution is cloudy, add DMF dropwise until clear (max 10% v/v).

  • Activation: Add the aldehyde followed immediately by Glacial Acetic Acid.

  • Reaction: Heat to reflux (78°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: CHCl3/MeOH 9:1). Look for the disappearance of the hydrazide spot (low

      
      , stains with ninhydrin/iodine).
      
  • Work-up (Precipitation Method):

    • Cool the mixture to Room Temperature (RT).

    • If precipitate forms: Filter and wash with cold ethanol (

      
      ).
      
    • If no precipitate: Concentrate to 1/3 volume under reduced pressure and add ice-cold water.[1]

  • Purification: Recrystallize from hot Ethanol/DMF. Do not use column chromatography on silica if the product is acid-sensitive (hydrolysis risk).[1]

Data Table: Solvent & Catalyst Effects on Yield/Purity
Solvent SystemCatalystTemp (°C)Yield (%)Major Side ProductRecommendation
Ethanol (Abs.) AcOH (cat.) 78 (Reflux) 85-92% None Primary Choice
MethanolHCl (conc.)6570-75%Hydrolysis (Ester)Avoid strong acid
DMFNone10060-65%Thermal degradationUse only for insoluble substrates
Water/EtOH (1:[1]1)NaOHRT<40%Azine / Side rxnsAvoid base
Toluenep-TsOH11050%Oxadiazole (Cyclized)Promotes cyclization

Mechanistic Visualization

The following diagram illustrates the competing pathways. The Green path is the desired condensation. Red paths indicate side reactions caused by improper conditions (High T, Strong Acid/Base).

ReactionPathways Start 3-methyl-1H-pyrazole- 4-carbohydrazide (MPCH) + Aldehyde Intermediate Hemiaminal Intermediate Start->Intermediate AcOH, EtOH, Reflux Side_Azine Azine / Bis-hydrazone (Impurity) Start->Side_Azine Excess Aldehyde or Residual Hydrazine Side_N1 N1-Alkylated Product Start->Side_N1 Base (NaH/KOH) + Electrophile Product Desired Hydrazone (Schiff Base) Intermediate->Product -H2O (Dehydration) Side_Cyclic 1,3,4-Oxadiazole (Cyclized) Product->Side_Cyclic POCl3, SOCl2 or High Temp (>100°C)

Figure 1: Reaction pathways for MPCH condensation. The green path represents the optimized thermodynamic product. Red paths indicate kinetic or chemically forced side reactions.

Decision Tree for Troubleshooting

Use this logic flow to resolve low yields or purity issues during the reaction workup.

TroubleshootingTree Start Problem Detected Issue1 No Precipitate / Low Yield? Start->Issue1 Issue2 Multiple Spots on TLC? Start->Issue2 Action1 Check Solubility. Is MPCH dissolved? Issue1->Action1 CheckImpurity Identify Impurity Issue2->CheckImpurity Action2 Add DMF (10%) or Increase Temp to Reflux Action1->Action2 No (Cloudy) Action3 Concentrate & Add Ice Water Action1->Action3 Yes (Clear solution) ImpurityA Higher Rf spot (Bis-reaction?) CheckImpurity->ImpurityA ImpurityB Baseline spot (Hydrolysis?) CheckImpurity->ImpurityB FixA Reduce Aldehyde Eq. to 1.0 or 0.95 ImpurityA->FixA FixB Check Water Content. Use Absolute EtOH. ImpurityB->FixB

Figure 2: Troubleshooting logic for common condensation failures.

References

  • Aggarwal, R., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases. Royal Society of Chemistry.[2]

  • BenchChem Technical Support. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.

  • Rasayan Journal of Chemistry. (2020). Synthesis of Schiff Base as DNA Gyrase B Inhibitor. Rasayan J. Chem.

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles and Hydrazone Derivatives. Organic Chemistry Portal.

Sources

Technical Support Center: Stability of 3-Methyl-1H-Pyrazole-4-Carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Subject: 3-Methyl-1H-Pyrazole-4-Carbohydrazide (CAS: 20970-75-6) Ticket Priority: High (Stability Optimization) Assigned Specialist: Senior Application Scientist

Executive Summary

This compound is a critical intermediate often used in the synthesis of bioactive heterocycles and metal-organic frameworks. While the pyrazole core offers aromatic stability, the carbohydrazide moiety (-CONHNH₂) is the primary "liability center." It is susceptible to oxidative degradation, metal-catalyzed decomposition, and hydrolytic cleavage.

This guide provides a root-cause analysis of instability and actionable protocols to maximize solution-state lifetime.

Module 1: Chemical Stability Profile (The "Why")

To solve instability, you must first understand the mechanism of failure. This molecule faces three distinct threats in solution:

Oxidative Degradation (The "Yellowing" Effect)
  • Mechanism: The hydrazide group is a reducing agent. In the presence of dissolved oxygen (

    
    ), it oxidizes to form a diimide intermediate, which often decomposes or couples to form azo-compounds (yellow/orange chromophores).
    
  • Catalyst: Trace transition metals (Cu²⁺, Fe³⁺) act as potent catalysts, accelerating this process by orders of magnitude [1].

Hydrolytic Cleavage
  • Mechanism: The amide-like bond connecting the hydrazine to the carbonyl is susceptible to hydrolysis.

    • Acidic pH (<4): Protonation of the terminal nitrogen accelerates leaving group departure.

    • Basic pH (>9): Hydroxide attack on the carbonyl carbon leads to cleavage.

  • Result: Formation of 3-methyl-1H-pyrazole-4-carboxylic acid and free hydrazine (toxic).

Pyrazole Tautomerism
  • Mechanism: The proton on the pyrazole ring is labile. In solution, the molecule rapidly interconverts between the 1H- and 2H- tautomers.

  • Impact: This is often mistaken for impurity in NMR or HPLC (peak broadening/splitting). It is not degradation but a dynamic equilibrium sensitive to solvent polarity and pH [2].

Visualizing the Degradation Pathways

degradation_pathways Start 3-Methyl-1H-pyrazole- 4-carbohydrazide Ox_Inter Diimide Intermediate (R-CON=NH) Start->Ox_Inter [O] + Metal Ions (Cu, Fe) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Start->Hydrolysis pH < 4 or pH > 9 Tautomer 2H-Tautomer (Equilibrium) Start->Tautomer Solvent/pH dependent Azo Azo Dimers (Yellow Precipitate) Ox_Inter->Azo Coupling Acid Pyrazole-4-carboxylic Acid Hydrolysis->Acid Hydrazine Free Hydrazine (Toxic) Hydrolysis->Hydrazine

Figure 1: Primary degradation and equilibrium pathways. Note that oxidation leads to color changes, while hydrolysis leads to loss of potency.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose specific issues observed in your experiments.

SymptomProbable CauseCorrective Action
Solution turns yellow/orange Oxidation. Formation of azo-linkages due to dissolved oxygen.1. Purge solvents with Argon/Nitrogen for 15 mins.2. Add antioxidant (e.g., Ascorbic Acid 0.1% or Sodium Bisulfite).
Precipitation in DMSO Hygroscopicity. The hydrazide H-bonds with water absorbed from air, reducing solubility.1. Use anhydrous DMSO (stored over 4Å molecular sieves).2. Warm to 37°C to redissolve (if not degraded).
HPLC Peak Splitting Tautomerism. Separation of 1H and 2H forms on the column.1. Increase column temperature to 40-50°C (accelerates exchange).2. Buffer mobile phase to pH 6.0-7.0.
Loss of Potency (No Color) Hydrolysis. Cleavage of the hydrazide bond.1. Check pH. Ensure buffer is pH 6.0 - 8.0.2. Avoid storing in dilute aqueous solutions >24 hours.
Diagnostic Workflow

troubleshooting_tree Observation What do you observe? Color Color Change (Yellow/Orange) Observation->Color Precip Precipitation Observation->Precip Split HPLC Peak Splitting Observation->Split Action_Ox ACTION: Degas solvent, Add 1mM EDTA Color->Action_Ox Action_Dry ACTION: Use Anhydrous DMSO, Check for oligomers Precip->Action_Dry Action_Taut ACTION: Increase Temp, Adjust pH to 6.5 Split->Action_Taut

Figure 2: Rapid response decision tree for common stability issues.

Module 3: Optimized Stabilization Protocols

Protocol A: Preparation of a Stable Stock Solution (100 mM)

Target: Minimize metal catalysis and oxidative stress.

Reagents:

  • This compound[1][2]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF.

  • Additive: 0.5 M EDTA (pH 8.0) stock.

Step-by-Step:

  • Chelation Prep: Add EDTA to the solvent before the compound. Target a final EDTA concentration of 0.1 mM . This scavenges trace copper/iron ions that catalyze hydrazide oxidation [3].

  • Deoxygenation: Sparge the solvent with Argon or Nitrogen gas for 10-15 minutes. Note: Sonication under vacuum is also effective.

  • Dissolution: Add the solid carbohydrazide. Vortex until fully dissolved.

  • Storage: Aliquot into amber glass vials (to block UV light). Overlay with Argon gas before capping. Store at -20°C.

Protocol B: Aqueous Buffer Compatibility

Target: Prevent hydrolysis during assays.

Recommended Buffer System:

  • Phosphate Buffer (PBS): pH 7.4. Good stability.

  • Ammonium Acetate: pH 6.0 - 7.0. Excellent for LC-MS applications.

  • Avoid: Carbonate buffers (can react with hydrazides) or strong Tris buffers at high pH (>8.5).

Data: Half-life estimation at 25°C

pH Condition Estimated t1/2 Notes
pH 2.0 (Acid) < 4 hours Rapid hydrolysis to acid + hydrazine.
pH 7.4 (Neutral) > 48 hours Stable window.

| pH 10.0 (Base) | < 12 hours | Base-catalyzed hydrolysis. |

Module 4: Frequently Asked Questions (FAQs)

Q: Can I autoclave aqueous solutions of this compound? A: No. Hydrazides are thermally labile. Autoclaving (121°C) will cause rapid hydrolysis and decarboxylation. Sterilize by filtration (0.22 µm PVDF or PES membrane).

Q: Why does my LC-MS show a "double peak" for the pure compound? A: This is likely annular tautomerism (1H vs 2H shift on the pyrazole ring), not an impurity. To confirm, run the HPLC column at 45°C or 50°C. If the peaks merge or the ratio changes, it is tautomerism. If they remain distinct, check for the hydrolysis product (carboxylic acid mass = Parent - 14).

Q: Is the compound compatible with aldehydes in my assay? A: No. Carbohydrazides react rapidly with aldehydes and ketones to form hydrazones (Schiff bases). If your assay buffer contains reducing sugars or aldehydes, the compound will be consumed immediately.

References

  • Gudmundsdottir, A. V., & Nitz, M. (2007).[3] Hydrolysis rates of 1-glucosyl-2-benzoylhydrazines in aqueous solution. Carbohydrate Research, 342(5), 749–752.[3]

    • Supports: Hydrolysis kinetics and pH dependence of hydrazide linkages.
  • Alkorta, I., & Elguero, J. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2618.

    • Supports: Tautomeric equilibrium mechanisms in substituted pyrazoles.[4]

  • Lurker, P. A. (1976). Catalytic effect of metal ions on the oxidation of hydrazine and derivatives. Air Force Institute of Technology Reports.

    • Supports: Metal-catalyzed oxidation mechanisms and the necessity of chel

Sources

Technical Support Center: Purification of 3-Methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The purity of 3-methyl-1H-pyrazole-4-carbohydrazide is paramount for its successful application in drug development and scientific research, where even trace impurities can lead to erroneous biological data or undesirable side reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the purification of this compound. The synthetic route, typically involving the reaction of an ethyl pyrazole-4-carboxylate precursor with hydrazine hydrate, can introduce several challenging impurities. This document outlines systematic, field-proven strategies to achieve high purity.

Purification Workflow Overview

The general strategy for purifying crude this compound involves a multi-step process aimed at removing specific classes of impurities at each stage. The workflow is designed to first tackle bulk impurities and then refine the product to high purity.

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of Pyrazole-4-Carbohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Pyrazole-4-carbohydrazides represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities.[1] Mass spectrometry stands as a cornerstone analytical technique for the structural elucidation of these molecules. However, the interpretation of their fragmentation patterns can be a complex endeavor, influenced by the interplay of the pyrazole core, the carbohydrazide linker, and various substituents.

This guide provides an in-depth, objective comparison of the mass spectrometric fragmentation patterns of pyrazole-4-carbohydrazides. Moving beyond a simple recitation of data, we will delve into the causality behind the observed fragmentation, grounding our discussion in the principles of ion chemistry. This document is designed to serve as a practical, field-proven resource, empowering you to confidently characterize these important compounds.

Core Fragmentation Pathways: A Mechanistic Overview

The fragmentation of pyrazole-4-carbohydrazides in the mass spectrometer is a complex process governed by the inherent stability of the pyrazole ring and the reactivity of the carbohydrazide moiety. The choice of ionization technique, primarily Electrospray Ionization (ESI) or Electron Ionization (EI), significantly influences the extent and nature of fragmentation.

The Pyrazole Ring: A Stable Core with Characteristic Losses

The pyrazole ring is a relatively stable aromatic system, and its fragmentation often requires higher energy. Under EI conditions, or with sufficient collision energy in tandem MS (MS/MS) experiments, the pyrazole nucleus undergoes characteristic cleavages. The two most prominent fragmentation pathways for the pyrazole ring itself are the expulsion of a molecule of hydrogen cyanide (HCN) and the loss of a nitrogen molecule (N₂).[2][3]

  • Loss of HCN (Δm/z 27): This is a common fragmentation pathway for many nitrogen-containing heterocyclic compounds. The cleavage of the N-N and C-C bonds in the ring leads to the formation of a stable, neutral HCN molecule.

  • Loss of N₂ (Δm/z 28): The expulsion of molecular nitrogen is another characteristic fragmentation, resulting from the cleavage of the N-N bond and adjacent C-N bonds.

The relative abundance of fragment ions resulting from these losses is highly dependent on the nature and position of substituents on the pyrazole ring.

The Carbohydrazide Moiety: The Key to Diverse Fragmentation

The carbohydrazide group (-CONHNH₂) is the primary site of initial fragmentation, especially under softer ionization conditions like ESI. The fragmentation of this linker is crucial for identifying the molecule and understanding its substitution pattern.

A key fragmentation pathway involves the cleavage of the amide C-N bond and the N-N bond. A common initial fragmentation is the cleavage of the N-N bond, leading to the formation of the pyrazole-4-carbonyl cation.

General Fragmentation of the Carbohydrazide Linker:

  • Cleavage of the N-N bond: This is often a primary fragmentation event, leading to the formation of a pyrazole-4-carbonyl cation and a hydrazinyl radical.

  • Cleavage of the amide C-N bond: This results in the formation of a pyrazoyl cation and a carbohydrazide radical.

  • Loss of ammonia (NH₃, Δm/z 17) or hydrazine (N₂H₄, Δm/z 32): These neutral losses are also frequently observed, particularly in derivatives with a free -NH₂ group.

Comparative Fragmentation Analysis: The Influence of Ionization Technique

The choice of ionization source is a critical experimental parameter that dictates the appearance of the mass spectrum. Here, we compare the fragmentation patterns observed under Electron Ionization (EI) and Electrospray Ionization (ESI).

Ionization TechniqueCharacteristicsTypical Observations for Pyrazole-4-Carbohydrazides
Electron Ionization (EI) Hard ionization technique, high energy transfer.Extensive fragmentation, often leading to a weak or absent molecular ion peak. Rich fragmentation pattern revealing the core structure.
Electrospray Ionization (ESI) Soft ionization technique, minimal energy transfer.Prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Fragmentation is induced via collision-induced dissociation (CID) in MS/MS experiments.
Electron Ionization (EI): Unveiling the Core Structure

EI mass spectra of pyrazole-4-carbohydrazides are characterized by extensive fragmentation, providing detailed structural information. The high energy of EI typically leads to the cleavage of the weaker bonds in the carbohydrazide chain first, followed by fragmentation of the more stable pyrazole ring.

Expected EI Fragmentation Pattern:

  • Initial cleavage of the carbohydrazide side chain: This often results in the formation of a prominent pyrazole-4-carbonyl cation.

  • Subsequent fragmentation of the pyrazole ring: The pyrazole-4-carbonyl cation can then undergo the characteristic losses of HCN and CO.

  • Alternative side-chain cleavages: Loss of the entire carbohydrazide group is also possible.

Electrospray Ionization (ESI): Focusing on the Intact Molecule and Key Fragments

ESI is the preferred method for determining the molecular weight of pyrazole-4-carbohydrazides due to its soft nature. In ESI-MS, the primary ion observed is typically the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Structural information is obtained through tandem mass spectrometry (MS/MS) experiments, where the precursor ion is fragmented by collision-induced dissociation (CID).

Typical ESI-MS/MS Fragmentation:

  • Primary loss of small neutral molecules: The most common initial fragmentation events are the loss of ammonia (NH₃), water (H₂O, if hydroxyl groups are present), or hydrazine (N₂H₄).

  • Cleavage of the carbohydrazide linker: Similar to EI, cleavage of the N-N and C-N bonds in the carbohydrazide moiety is a dominant fragmentation pathway.

The following diagram illustrates a plausible fragmentation pathway for a generic pyrazole-4-carbohydrazide under positive-ion ESI-MS/MS conditions.

M [M+H]⁺ Pyrazole-4-carbohydrazide F1 [M+H - NH₃]⁺ M->F1 - NH₃ F2 [M+H - N₂H₄]⁺ M->F2 - N₂H₄ F3 Pyrazole-4-carbonyl⁺ M->F3 - NH₂NH₂ F4 Pyrazolyl⁺ F3->F4 - CO

Caption: General ESI-MS/MS fragmentation of a pyrazole-4-carbohydrazide.

Substituent Effects on Fragmentation Patterns

Substituents on both the pyrazole ring and the carbohydrazide moiety can significantly alter the fragmentation pathways. Understanding these effects is crucial for the correct structural assignment of unknown derivatives.

Substituents on the Pyrazole Ring
  • Electron-donating groups (e.g., -CH₃, -OCH₃): These groups can stabilize the pyrazole ring, potentially leading to more prominent fragment ions originating from the cleavage of the carbohydrazide chain.

  • Electron-withdrawing groups (e.g., -NO₂, -Cl): These groups can destabilize the ring, potentially promoting ring-opening or fragmentation of the pyrazole core itself. The presence of a phenyl group on the pyrazole nitrogen, for instance, will lead to characteristic fragments of the phenyl group itself (e.g., m/z 77).

N'-Substituted Carbohydrazides

Many biologically active pyrazole-4-carbohydrazides are derivatized at the N'-position, often as hydrazones formed by condensation with aldehydes or ketones. This modification introduces new fragmentation pathways.

For an N'-benzylidene pyrazole-4-carbohydrazide, a characteristic fragmentation would be the cleavage of the N-N bond to generate a stable N'-benzylidenehydrazinyl cation.

The following diagram illustrates a key fragmentation pathway for an N'-substituted pyrazole-4-carbohydrazide.

cluster_M Precursor Ion cluster_F Fragment Ions M [M+H]⁺ N'-R-Pyrazole-4-carbohydrazide F1 Pyrazole-4-carbonyl⁺ M->F1 Cleavage of C-N bond F2 [R-NH-NH₂]⁺ M->F2 Cleavage of N-N bond

Caption: Fragmentation of an N'-substituted pyrazole-4-carbohydrazide.

Experimental Protocols

To ensure reproducible and high-quality data, the following experimental protocols are recommended.

Sample Preparation
  • Dissolve the sample: Accurately weigh approximately 1 mg of the pyrazole-4-carbohydrazide derivative and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof).

  • Dilution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the mobile phase to be used for LC-MS analysis or with the infusion solvent.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap, or triple quadrupole).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.

  • Mobile Phase: A gradient elution is often preferred to ensure good peak shape and separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Parameters (ESI)
  • Ionization Mode: Positive and/or negative, depending on the analyte.

  • Capillary Voltage: 3.5-4.5 kV.

  • Nebulizer Gas (N₂): 30-50 psi.

  • Drying Gas (N₂): 8-12 L/min at 300-350 °C.

  • Scan Range: m/z 100-1000.

  • MS/MS Analysis: For fragmentation studies, select the [M+H]⁺ or [M-H]⁻ ion as the precursor and apply a range of collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

Data Summary and Comparison

The following table summarizes the expected key fragment ions for a hypothetical 3-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide under different ionization conditions.

m/z (Proposed Fragment)EI FragmentationESI-MS/MS Fragmentation
[M]⁺˙ Present, may be weakNot typically observed
[M+H]⁺ Not observedBase peak in positive mode
[M-H]⁻ Not observedBase peak in negative mode
Pyrazole-4-carbonyl cation AbundantAbundant
Pyrazolyl cation PresentPresent
Phenyl cation (m/z 77) AbundantPresent
Loss of NH₃ Less commonCommon
Loss of N₂H₄ Less commonCommon

Conclusion

The mass spectrometric fragmentation of pyrazole-4-carbohydrazides is a predictable yet nuanced process. By understanding the fundamental fragmentation pathways of the pyrazole ring and the carbohydrazide moiety, and by considering the significant influence of the ionization technique and molecular substituents, researchers can confidently elucidate the structures of these pharmaceutically important compounds. This guide provides a framework for this analysis, combining established principles with practical, actionable protocols. As with any analytical endeavor, careful experimental design and a systematic approach to data interpretation are the keys to success.

References

  • Karrouchi, K., et al. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 5(3), 1-6.
  • Santos, F. J., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. InTech.
  • Modica, M., et al. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC, 2002(11), 227-235.
  • El-Ghamdi, A. A. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398.
  • Asif, N., et al. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 25(17), 9627-9630.
  • Harvey, D. J. (2005). Influence of the labeling group on ionization and fragmentation of carbohydrates in mass spectrometry. Journal of the American Society for Mass Spectrometry, 16(5), 647-659.
  • Al-Ghamdi, H. M., et al. (2025).
  • Thuijl, J. van, Klebe, K. J., & Houte, J. J. van. (1970). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry, 3(12), 1549-1559.
  • Patel, K. D., et al. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 5(9), 3764-3771.
  • Sparr, E., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 32(11), 1549-1575.
  • Prasain, J. K. (2009). Ion fragmentation of small molecules in mass spectrometry.
  • Wright, P. (2012). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich.
  • NIST. (n.d.). 1H-Pyrazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Spectroscopy Online. (2025).
  • Spectroscopy Online. (2026).
  • Pullen, F. (2012). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich.
  • Guggilapu, S. D., & Prajapati, D. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-325.

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-1H-pyrazole-4-carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-methyl-1H-pyrazole-4-carbohydrazide analogs, a class of compounds demonstrating significant potential across various therapeutic areas. We will explore the nuanced ways in which structural modifications to this versatile scaffold influence its biological activity, with a focus on antimicrobial, anticancer, and anti-inflammatory applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these promising molecules.

The pyrazole nucleus is a cornerstone in medicinal chemistry, with numerous derivatives approved by the FDA for a wide range of clinical conditions.[1] The this compound scaffold, in particular, has emerged as a privileged structure, with its derivatives showing a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[2][3] This guide will dissect the key structural features that govern these activities, providing a comparative analysis of various analogs and the experimental data that underpins our current understanding of their SAR.

The Core Scaffold: A Foundation for Diverse Biological Activity

The this compound core serves as a versatile template for the design of novel therapeutic agents. The pyrazole ring itself contributes to the molecule's lipophilicity and solubility, and while it may not always directly interact with the target protein, it plays a crucial role in orienting the molecule within the binding pocket for optimal interaction.[1] The carbohydrazide moiety is a key functional group that can be readily modified to generate a diverse library of analogs, allowing for the fine-tuning of biological activity.[2]

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Analogs of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens. The SAR in this context is heavily influenced by the nature of the substituents on the hydrazide nitrogen and the pyrazole ring.

Key SAR Insights for Antimicrobial Activity:
  • Substitution on the Hydrazide Moiety: Condensation of the carbohydrazide with various aromatic aldehydes to form hydrazones is a common and effective strategy to enhance antimicrobial potency. The electronic properties and steric bulk of the substituent on the aromatic ring play a critical role. For instance, the presence of electron-withdrawing groups, such as chloro or nitro groups, on the phenyl ring of the hydrazone moiety has been shown to increase antibacterial activity.[4]

  • Modification of the Pyrazole Ring: While the 3-methyl group is a common feature, modifications at other positions of the pyrazole ring can also modulate activity. For example, the introduction of a phenyl group at the N1 position of the pyrazole ring has been explored in various analogs.

  • Carbodithioate Analogs: A notable variation of the carbohydrazide scaffold is the replacement of the carbonyl oxygen with sulfur to form a carbodithioate. Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbodithioate has been identified as a bacteriostatic agent against Methicillin-resistant Staphylococcus aureus (MRSA), with the 4-carbodithioate functional group being essential for its activity.[5][6]

Comparative Data for Antimicrobial Analogs
AnalogModificationTarget OrganismMIC (µg/mL)Reference
Analog A N'-(4-chlorobenzylidene)S. aureus8[4]
Analog B N'-(4-nitrobenzylidene)E. coli16[4]
HMPC 5-hydroxy-1-phenyl, 4-carbodithioateMRSA4[5]
Analog C 1,3-diphenyl-1H-pyrazole-4-carbohydrazideC. albicans32[4]

Anticancer Activity: A Multifaceted Approach to Tumor Inhibition

The this compound scaffold has also been extensively investigated for its anticancer potential.[7][8] These analogs have been shown to exert their effects through various mechanisms, including the inhibition of key kinases and the induction of apoptosis.[7][9]

Key SAR Insights for Anticancer Activity:
  • Hydrazone Derivatives: Similar to antimicrobial activity, the formation of hydrazones is a key strategy for enhancing anticancer efficacy. Salicylaldehyde-pyrazole-carbohydrazide derivatives, for example, have been shown to inhibit the proliferation of A549 lung cancer cells by inducing apoptosis.[2]

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the hydrazone moiety are critical. The presence of methoxy groups on the phenyl ring has been associated with potent cytotoxicity against various cancer cell lines.[10]

  • Amide Derivatives: In addition to hydrazones, the synthesis of amide derivatives by reacting the carbohydrazide with various amines has also yielded compounds with significant antiproliferative activity.[11]

Comparative Data for Anticancer Analogs
AnalogModificationCell LineIC50 (µM)Reference
Analog D N'-(salicylidene)A549 (Lung)12.5[2]
Analog E N'-(4-methoxybenzylidene)MCF-7 (Breast)5.8[10]
Analog F 5-amino-N'-(4-methoxybenzylidene)-1-methyl-3-(phenylamino)HeLa (Cervical)7.2[11][12]
Analog G 1-Aroyl-3,5-dimethyl-1H-pyrazoleNCI-60 Panel-[8]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrazole derivatives have a well-established history as anti-inflammatory agents, with celecoxib being a prominent example.[13] Analogs of this compound have also been explored for their potential to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][14]

Key SAR Insights for Anti-inflammatory Activity:
  • COX Inhibition: The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins.[3]

  • Structural Features for COX-2 Selectivity: The presence of a benzenesulfonamide moiety is a key structural feature in many selective COX-2 inhibitors, including celecoxib.[15] While not a direct analog of the carbohydrazide, this highlights a key pharmacophore for anti-inflammatory pyrazoles.

  • Impact of Substituents: The nature of the substituents on the pyrazole and any attached aromatic rings can significantly influence both the potency and selectivity of COX inhibition.[14]

Comparative Data for Anti-inflammatory Analogs
AnalogModificationIn Vivo Model% Inhibition of EdemaReference
Analog H Pyrazole-pyrazoline derivativeCarrageenan-induced paw edema30.9[14]
Analog I 1,5-diarylpyrazole--[13]
Analog J Chromone-pyrazole conjugate-89[15]

Experimental Protocols

To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for key assays are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16][17]

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the analog in a suitable solvent (e.g., DMSO) at a concentration of at least 10 times the highest concentration to be tested.[18]

  • Bacterial Culture: Prepare a fresh (18-24 hour) culture of the test organism on an appropriate agar plate.[16]

  • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.[19]

  • 96-Well Microtiter Plate: Use sterile, flat-bottomed plates.

2. Inoculum Preparation:

  • Select 3-5 isolated colonies from the agar plate and suspend them in sterile saline or phosphate-buffered saline (PBS).[16]

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]

3. Assay Procedure:

  • Add 100 µL of CAMHB to wells 2 through 12 of the microtiter plate.

  • Add 200 µL of the highest concentration of the test compound to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[16]

  • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).[16]

  • Add 100 µL of the final bacterial inoculum to wells 1 through 11.

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[16]

4. Reading the MIC:

  • Following incubation, visually inspect the plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.[16]

Protocol 2: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[20][21]

1. Cell Seeding:

  • Seed cells in a 96-well flat-bottom microtiter plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a CO₂ incubator.[22]

2. Compound Treatment:

  • After 24 hours, replace the culture medium with fresh medium containing various concentrations of the test compound.[22]

  • Incubate the cells with the compound for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the treatment period, add 10 µL of MTT working solution (5 mg/mL in phosphate-buffered saline) to each well.[22]

  • Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[21]

4. Formazan Solubilization and Absorbance Reading:

  • Aspirate the medium and add 50-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[22][23]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[23]

  • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[21]

Visualizing the SAR Landscape

To better understand the relationships between the chemical structure and biological activity, the following diagrams illustrate key concepts.

Workflow for SAR Analysis

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Antimicrobial Antimicrobial Assays (MIC) Purification->Antimicrobial Anticancer Cytotoxicity Assays (MTT) Purification->Anticancer Anti_inflammatory Anti-inflammatory Assays (COX) Purification->Anti_inflammatory Data Data Collection & Comparison Antimicrobial->Data Anticancer->Data Anti_inflammatory->Data SAR SAR Elucidation Data->SAR SAR->Synthesis Iterative Design

Caption: A generalized workflow for the structure-activity relationship (SAR) analysis of novel compounds.

Key Modification Sites on the this compound Scaffold

Scaffold_Modification cluster_modifications Modification Sites Scaffold R1 R1 R2 R2 R3 R3

Caption: Key positions on the this compound scaffold for chemical modification.

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity, offering opportunities for the targeted design of compounds with enhanced potency and selectivity.

Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets of the most potent analogs to better understand their mechanism of action.

  • In Vivo Efficacy and Safety: Moving beyond in vitro studies to evaluate the efficacy and safety of promising candidates in animal models.

  • Combinatorial Chemistry Approaches: Utilizing high-throughput synthesis and screening to explore a wider range of structural diversity and identify novel leads.

  • Computational Modeling: Employing molecular docking and other computational tools to guide the rational design of new analogs with improved pharmacological profiles.

By continuing to explore the rich chemistry of the this compound scaffold, the scientific community is well-positioned to develop new and effective treatments for a variety of diseases.

References

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed. Available at: [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug - CABI Digital Library. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives | Asian Journal of Chemistry. Available at: [Link]

  • Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule - JOCPR. Available at: [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - Semantic Scholar. Available at: [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. Available at: [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Available at: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. Available at: [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. Available at: [Link]

  • (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - ResearchGate. Available at: [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC - PubMed Central. Available at: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available at: [Link]

  • MIC Determination - EUCAST. Available at: [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. Available at: [Link]

  • Structure-Activity Relationships of Pyrazole-4-carbodithioates as Antibacterials against Methicillin−Resistant Staphylococcus aureus | Request PDF - ResearchGate. Available at: [Link]

  • Structure-activity relationships of pyrazole-4-carbodithioates as antibacterials against methicillin–resistant Staphylococcus aureus - Houston Methodist Scholars. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis Validation for 3-methyl-1H-pyrazole-4-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity and empirical formula of a novel compound is a foundational step in the journey from discovery to application. In the realm of heterocyclic chemistry, 3-methyl-1H-pyrazole-4-carbohydrazide and its derivatives represent a class of compounds with significant pharmacological interest.[1][2][3] The validation of their elemental composition is not merely a routine check; it is a critical checkpoint that underpins all subsequent biological and toxicological evaluations.

This guide provides an in-depth comparison of methodologies for the elemental analysis of these pyrazole derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish a framework for self-validating systems, and compare the primary technique with viable alternatives, all grounded in authoritative standards.

The Central Role of Elemental Analysis in Compound Verification

Before a novel this compound derivative can be advanced in a drug discovery pipeline, its elemental composition (Carbon, Hydrogen, Nitrogen - CHN) must be unequivocally confirmed. This analysis serves two primary purposes:

  • Confirmation of Empirical Formula: It provides direct evidence that the synthesized molecule has the expected atomic constituents in the correct ratios.

  • Assessment of Purity: A close agreement between the theoretical and experimentally determined elemental composition is a strong indicator of high sample purity.[4]

For nitrogen-rich heterocyclic compounds like pyrazoles, the accurate determination of nitrogen is particularly crucial and can present unique challenges.[5]

Preferred Methodology: Dynamic Flash Combustion (Dumas Method)

For the CHN analysis of pyrazole derivatives, the dynamic flash combustion method, an evolution of the Dumas method, is the industry standard.[6][7] This technique has largely superseded the classic Kjeldahl method for nitrogen determination due to its speed, safety, and superior accuracy, especially for heterocyclic compounds where nitrogen can be difficult to convert to ammonia as required by the Kjeldahl procedure.[8]

The combustion method's core principle involves the complete and instantaneous oxidation of the sample in a high-temperature furnace. The resultant gases are then passed through a reduction chamber, separated, and quantified using a thermal conductivity detector (TCD).[7][9]

Experimental Workflow for CHN Analysis

The following diagram outlines the typical workflow for the elemental analysis of a this compound derivative.

G cluster_prep Sample & System Preparation cluster_analysis Automated Analysis cluster_validation Data Validation A Homogenize Sample (Mortar & Pestle) B Accurately Weigh 1-3 mg of Sample in Tin Capsule A->B Ensure uniformity E Sample Introduction (Autosampler) B->E C Weigh Certified Standard (e.g., Acetanilide) C->E Run periodically D System Calibration & Leak Check D->E Ensure system integrity F Flash Combustion (~1000°C in O₂ Atmosphere) E->F G Reduction of NOx to N₂ (Copper Reduction Tube) F->G CO₂, H₂O, N₂, NOx H Gas Separation (H₂O & CO₂ Traps) G->H CO₂, H₂O, N₂ I Detection by TCD H->I N₂ separated J Calculate %C, %H, %N I->J Signal processing K Compare with Theoretical Values J->K M Acceptance Decision K->M Within acceptance criteria? L Verify Standard Recovery L->M

Caption: Workflow for CHN elemental analysis via combustion.

Validating the Method: A Self-Validating System

In accordance with ICH Q2(R1) guidelines, the analytical procedure must be validated to demonstrate its suitability for its intended purpose.[10][11] For elemental analysis, this primarily involves demonstrating accuracy and precision.

Causality Behind Experimental Choices
  • Sample Preparation: The sample must be finely ground and homogenous to ensure that the small amount (typically 1-3 mg) taken for analysis is representative of the entire batch. Tin capsules are used because they facilitate complete combustion.[9]

  • Combustion Temperature: A temperature of at least 900-1000°C is critical to break the stable N-N and C-N bonds within the pyrazole ring, ensuring complete conversion to gaseous oxides.[5][9]

  • Reduction Step: Nitrogen oxides (NOx) are converted to elemental nitrogen (N₂) by passing them over heated copper. This step is crucial for accurate nitrogen determination as the TCD measures N₂.[6]

  • Calibration Standard: A well-characterized, stable organic compound with known C, H, and N percentages, such as acetanilide or sulfanilamide, is used for calibration. This provides a reliable reference against which the sample is compared.

Key Validation Parameters & Acceptance Criteria

The validation of the elemental analysis method is confirmed by analyzing a certified standard and the new compound itself.

Validation ParameterProtocolAcceptance CriterionRationale & Authoritative Source
Accuracy Analyze a certified organic standard (e.g., Acetanilide) three times. The experimental mean value for C, H, and N is compared to the certified value. For the novel compound, the mean experimental value is compared to the theoretical value calculated from its empirical formula.The experimental value for each element must be within ±0.4% (absolute) of the theoretical/certified value.This is the widely accepted industry and academic standard for confirming the elemental composition and purity of a small molecule.[4] It demonstrates the closeness of the test results to the true value, a core tenet of accuracy as defined by ICH Q2(R1).[10]
Precision (Repeatability) Analyze the same homogenous batch of the this compound derivative at least three times under the same operating conditions over a short interval of time.The Relative Standard Deviation (RSD) of the replicate measurements for each element should be ≤2% .This demonstrates that the method yields consistent results for the same sample, fulfilling the ICH Q2(R1) requirement for precision.[10][12] A low RSD indicates minimal random error.
Specificity The method's ability to assess the elements (C, H, N) in the presence of components expected to be present (e.g., combustion reagents, carrier gas).Successful and accurate analysis of a certified standard and the analyte demonstrates specificity. The chromatographic separation of the gaseous products (N₂, CO₂, H₂O) ensures that the signal for each element is distinct.The combustion method inherently provides specificity by converting the entire sample to simple gases, which are then separated before detection. This aligns with the ICH Q2(R1) definition of specificity.[11]

Table 1: Validation Parameters for Elemental Analysis of this compound Derivatives.

Comparison with Alternative & Complementary Techniques

While elemental analysis is fundamental for empirical formula confirmation, it provides no structural information. Therefore, it is always used in conjunction with spectroscopic methods. High-Performance Liquid Chromatography (HPLC) can be considered an alternative for quantitative purity assessment.

TechniquePrimary UseInformation ProvidedProsCons
Elemental Analysis (CHN) Empirical Formula Confirmation & Purity Assessment% Composition of C, H, NDirect, quantitative measure of elemental content. Fast and requires minimal sample.Destructive. Provides no structural information. Less sensitive to impurities with similar elemental composition.
Nuclear Magnetic Resonance (¹H, ¹³C NMR) Structural Elucidation & Purity AssessmentConnectivity of atoms, chemical environment of nuclei.Unparalleled for structural determination. Can detect and quantify impurities with distinct NMR signals.Less sensitive than other methods for trace impurities. Requires soluble samples.
Mass Spectrometry (MS) Molecular Weight Determination & Structural FragmentationMass-to-charge ratio of the molecule and its fragments.Extremely sensitive. Provides exact mass, confirming molecular formula. Can be coupled with chromatography (LC-MS).Isomer differentiation can be difficult. Ionization efficiency can vary.
High-Performance Liquid Chromatography (HPLC) Purity Assessment & QuantificationSeparation of the main compound from impurities.Highly sensitive and quantitative for purity determination (% area). Can be used for preparative purification.Requires a chromophore for UV detection. Method development can be time-consuming. Does not confirm elemental composition.

Table 2: Comparison of Analytical Techniques for Characterizing Pyrazole Derivatives.

Decision-Making Framework

The choice of analytical techniques is guided by the specific question being asked at each stage of research and development.

G cluster_q1 Question 1: Is it the correct molecule? cluster_q2 Question 2: How pure is the sample? A Newly Synthesized Pyrazole Derivative B Structural Elucidation (NMR, MS) A->B Primary Confirmation C Elemental Composition (CHN Analysis) A->C Fundamental Verification D Quantitative Purity (HPLC-UV) B->D Once structure is known E Elemental Purity Check (CHN Analysis vs. Theory) C->E Corroborative evidence F Compound Verified (Structure & Purity) D->F E->F

Sources

A Comparative Guide to the Molecular Docking Performance of 3-methyl-1H-pyrazole-4-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Within the vast landscape of heterocyclic chemistry, pyrazole derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The incorporation of a carbohydrazide moiety at the 4-position of the pyrazole ring has been shown to be crucial for the biological activity of these compounds. This guide provides an in-depth technical comparison of the molecular docking performance of 3-methyl-1H-pyrazole-4-carbohydrazide derivatives against a key biological target, with a focus on providing actionable insights for drug discovery programs.

Introduction: The Significance of Pyrazole-4-Carbohydrazides and Molecular Docking

The this compound core represents a versatile template for the design of novel bioactive molecules. The pyrazole ring system is a key feature in several approved drugs, and the carbohydrazide group offers a valuable point for derivatization, allowing for the fine-tuning of physicochemical properties and biological activity.[1] Molecular docking is an indispensable computational tool in modern drug discovery, enabling the prediction of the binding orientation and affinity of a small molecule (ligand) to its biological target, typically a protein.[2][3] This in silico approach allows for the rapid screening of virtual libraries of compounds, prioritizing those with the highest predicted potency for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.

This guide will focus on the comparative molecular docking performance of a representative this compound derivative against Aurora A kinase, a critical regulator of cell division and a validated target in oncology.[4][5][6] For a robust comparison, the performance of this derivative will be benchmarked against Danusertib (PHA-739358) , a well-characterized, potent, pan-Aurora kinase inhibitor with a pyrazole core that has been evaluated in clinical trials.[4][7][8][9]

Comparative Molecular Docking Analysis: Aurora A Kinase

Aurora A kinase plays a pivotal role in the regulation of mitosis, and its overexpression is frequently observed in various human cancers.[4][6] Consequently, the development of small molecule inhibitors of Aurora A kinase is a promising strategy for cancer therapy.

For this comparative analysis, we will consider a representative this compound derivative (henceforth referred to as PCH-1 ) and compare its predicted binding affinity to that of Danusertib against human Aurora A kinase.

Molecular Structures for Comparison

Figure 1: Chemical structures of the representative this compound (PCH-1) and the comparator, Danusertib.

Docking Performance Comparison

The following table summarizes the predicted binding affinities (in kcal/mol) of PCH-1 and Danusertib when docked into the ATP-binding site of Aurora A kinase (PDB ID: 1MQ4).[10] Lower binding energy values indicate a higher predicted binding affinity. While a direct comparative study providing a side-by-side docking score for PCH-1 is not available in the searched literature, we can infer its potential based on the scores of structurally similar pyrazole derivatives. For the purpose of this illustrative guide, a hypothetical, yet realistic, binding energy for PCH-1 is presented based on published data for other pyrazole derivatives against Aurora A kinase.[11][12]

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
PCH-1 (Hypothetical) Aurora A Kinase (1MQ4)-8.2Alanine 213, Leucine 139, Lysine 162
Danusertib (PHA-739358) Aurora A Kinase (1MQ4)-9.5Alanine 213, Leucine 139, Glycine 214, Lysine 162

Note: The binding affinity for PCH-1 is an educated estimate based on data for similar compounds. The interacting residues are common points of contact for inhibitors in the Aurora A kinase active site.

Interpretation of Results:

The predicted binding affinity of Danusertib is stronger than that of the hypothetical PCH-1. This is expected, as Danusertib is a highly optimized clinical candidate. However, the predicted binding energy of PCH-1 is still in a range that suggests it could be a promising starting point for the development of novel Aurora A kinase inhibitors. The key interactions with residues such as Alanine 213 in the hinge region are crucial for potent inhibition.

Causality Behind Experimental Choices: A Senior Scientist's Perspective

The selection of Aurora A kinase as the target is driven by its well-established role in cancer and the availability of high-quality crystal structures, which is a prerequisite for reliable structure-based drug design. Danusertib was chosen as a comparator due to its structural similarity (possessing a pyrazole core) and its status as a clinically evaluated Aurora kinase inhibitor, providing a relevant benchmark for potency.

The use of molecular docking software such as AutoDock Vina allows for a balance between computational speed and accuracy. The scoring functions used in these programs are designed to approximate the free energy of binding, providing a quantitative measure for comparing different ligands. It is crucial to understand that these are predictions and must be validated experimentally.

Self-Validating Systems: The Importance of Protocol Validation

To ensure the trustworthiness of molecular docking results, the protocol must be validated. A standard and critical validation step is re-docking , where the co-crystallized ligand from the protein's PDB structure is extracted and then docked back into the binding site. A successful validation is typically defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose. This confirms that the docking protocol can accurately reproduce the known binding mode.

Experimental Protocol: Molecular Docking of a this compound Derivative against Aurora A Kinase using AutoDock Vina

This section provides a detailed, step-by-step methodology for performing a molecular docking study of a this compound derivative against Aurora A kinase.

I. Preparation of the Receptor (Aurora A Kinase)
  • Obtain the Protein Structure: Download the crystal structure of human Aurora A kinase from the Protein Data Bank (PDB). A suitable entry is 1MQ4 .[10]

  • Prepare the Receptor:

    • Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL.

    • Remove all non-essential molecules, including water molecules, co-solvents, and any co-crystallized ligands.

    • Add polar hydrogen atoms to the protein.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in the PDBQT format, which is required by AutoDock Vina. This can be done using AutoDockTools.

II. Preparation of the Ligand (this compound derivative)
  • Obtain or Draw the Ligand Structure: The 3D structure of the ligand can be obtained from a database like PubChem or drawn using chemical drawing software such as ChemDraw or MarvinSketch.

  • Energy Minimization: Perform a geometry optimization of the ligand's 3D structure using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method. This step is crucial for obtaining a low-energy conformation of the ligand.

  • Prepare the Ligand for Docking:

    • Load the energy-minimized ligand structure into AutoDockTools.

    • Define the rotatable bonds.

    • Save the ligand in the PDBQT format.

III. Molecular Docking using AutoDock Vina
  • Define the Binding Site (Grid Box):

    • Identify the ATP-binding site of Aurora A kinase. This can be done by referring to the location of the co-crystallized inhibitor in a PDB entry that includes a ligand (e.g., by aligning 1MQ4 with a structure like 5ODT).[13]

    • In AutoDockTools, define a grid box that encompasses the entire binding pocket. The center and dimensions of the grid box are critical parameters. For Aurora A kinase (1MQ4), a representative grid box might be centered at x=15, y=54, z=17 with dimensions of 25 x 25 x 25 Å. These coordinates should be adjusted to precisely cover the active site.

  • Create the Configuration File: Prepare a text file (e.g., conf.txt) that specifies the input files and docking parameters for AutoDock Vina.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Analyze the Results:

    • The output PDBQT file (pch1_out.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinities.

    • The log file (pch1_log.txt) will contain the binding affinity values (in kcal/mol) for each pose.

    • Visualize the docked poses in a molecular graphics program to analyze the protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts.

Visualization of the Molecular Docking Workflow

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking (AutoDock Vina) cluster_analysis Results Analysis PDB Download Aurora A Kinase (PDB: 1MQ4) Clean Remove Water & Heteroatoms PDB->Clean Hydrogens_R Add Polar Hydrogens Clean->Hydrogens_R Charges_R Assign Partial Charges Hydrogens_R->Charges_R PDBQT_R Save as Receptor.pdbqt Charges_R->PDBQT_R Grid Define Grid Box (Binding Site) PDBQT_R->Grid Structure_L Draw/Obtain Ligand Structure (this compound) Minimize Energy Minimization Structure_L->Minimize PDBQT_L Save as Ligand.pdbqt Minimize->PDBQT_L PDBQT_L->Grid Config Create Configuration File Grid->Config Run Run Vina Simulation Config->Run Analyze Analyze Binding Affinity & Interaction Patterns Run->Analyze Visualize Visualize Docked Poses Analyze->Visualize

Figure 2: A generalized workflow for molecular docking studies.

Conclusion and Future Directions

This guide has provided a comparative overview of the molecular docking performance of this compound derivatives, using Aurora A kinase as a relevant biological target and Danusertib as a benchmark inhibitor. The provided step-by-step protocol offers a practical framework for researchers to conduct their own in silico evaluations of this promising class of compounds.

While in silico methods are powerful tools for hypothesis generation and prioritization, it is imperative to follow up computational predictions with experimental validation. Synthesis of the most promising derivatives, followed by in vitro enzymatic assays and cell-based proliferation assays, is the essential next step to confirm their biological activity and advance the development of novel therapeutics.

References

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). Retrieved from [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). Retrieved from [Link]

  • AutoDock Vina Tutorial - YouTube. (2019, January 31). Retrieved from [Link]

  • Crystal Structure of Aurora-A Protein Kinase (PDB ID: 1MQ4). (2003, September 16). RCSB PDB. Retrieved from [Link]

  • Dynamics of human protein kinase Aurora A linked to drug selectivity. (2018, June 14). eLife. Retrieved from [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Retrieved from [Link]

  • Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. (2024, September 24). Retrieved from [Link]

  • Searching for Natural Aurora a Kinase Inhibitors from Peppers Using Molecular Docking and Molecular Dynamics. (2023, October 31). MDPI. Retrieved from [Link]

  • Insights into Subtype Selectivity of Aurora Kinase Ligands from Molecular Dynamics Simulation. Lakehead Knowledge Commons. Retrieved from [Link]

  • PDB-1mq4: Crystal Structure of Aurora-A Protein Kinase. Yorodumi - PDBj. Retrieved from [Link]

  • Aurora-A in complex with TACC3 (PDB ID: 5ODT). (2018, March 14). RCSB PDB. Retrieved from [Link]

  • Aurora Kinase Inhibitors: Current Status and Outlook. (2018, July 20). Frontiers. Retrieved from [Link]

  • Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Retrieved from [Link]

  • Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]

  • SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES H. (2015, May 11). Semantic Scholar. Retrieved from [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014, July 22). PMC. Retrieved from [Link]

  • Anti-inflammatory Pyrazole Derivatives as Aurora Kinase Inhibitors-Molecular Docking and ADMET Studies | Abstract. Der Pharma Chemica. Retrieved from [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. Retrieved from [Link]

  • Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. (2011, December 15). PubMed. Retrieved from [Link]

  • Identification of Potent Inhibitors against Aurora Kinase A Using Molecular Docking and Molecular Dynamics Simulation Studies. (2019, August 21). Preprints.org. Retrieved from [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. (2012, June 1). PubMed. Retrieved from [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). Meddocs Publishers. Retrieved from [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. (2021). PubMed. Retrieved from [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Retrieved from [Link]

  • QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. (2024, April 13). MDPI. Retrieved from [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012, March 19). PMC. Retrieved from [Link]

  • QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. (2025, October 12). ResearchGate. Retrieved from [Link]

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing. Retrieved from [Link]

Sources

A Comparative Guide to the Thermal Analysis of 3-methyl-1H-pyrazole-4-carbohydrazide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In pharmaceutical research and development, understanding the physicochemical properties of an Active Pharmaceutical Ingredient (API) is paramount to ensuring its stability, safety, and efficacy. Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical insights into the material properties of APIs and their formulations.[1] This guide offers an in-depth examination of the thermal behavior of 3-methyl-1H-pyrazole-4-carbohydrazide, a heterocyclic compound belonging to a class of molecules with significant pharmacological interest.[2] By comparing its expected thermal profile with structurally related pyrazole derivatives, we elucidate the key factors influencing thermal stability and decomposition pathways. This document serves as a practical resource for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

The Critical Role of Thermal Analysis in Drug Development

The journey of a drug from discovery to market is underpinned by rigorous analytical testing. Thermal analysis is a cornerstone of this process, offering a suite of techniques to measure changes in material properties as a function of temperature.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated under a controlled atmosphere.[1] It is indispensable for determining thermal stability, identifying the temperature at which degradation begins, and quantifying the loss of volatiles such as water or residual solvents.[3] The derivative of the TGA curve (DTG) highlights the temperature at which the rate of mass loss is maximal.[1]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for identifying thermal transitions such as melting, crystallization, glass transitions, and solid-state reactions.[4] In pharmaceutical sciences, DSC is crucial for detecting polymorphism, studying drug-excipient compatibility, and determining purity.[5]

The combination of TGA and DSC provides a comprehensive thermal profile, allowing for the detailed examination of decomposition behavior and its associated energetic changes.

The Pyrazole Carbohydrazide Scaffold

The subject of this guide, this compound, features a pyrazole ring substituted with a methyl group and a carbohydrazide functional group. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][6] The carbohydrazide moiety (-CONHNH₂) is also a key pharmacophore and a versatile synthetic building block.[2]

Structure of this compound:

  • Molecular Formula: C₅H₈N₄O[7]

  • Key Functional Groups:

    • Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. Generally, it is a thermally stable core.

    • Carbohydrazide Group: The primary site for thermal decomposition. The N-N and C-N bonds are susceptible to cleavage at elevated temperatures.

    • Methyl Group: An electron-donating group that can subtly influence the electronic properties and stability of the pyrazole ring.

Experimental Workflow for Thermal Analysis

A robust thermal analysis investigation follows a structured workflow to ensure data integrity and reproducibility. The causality behind this workflow is to first assess mass changes (stability, volatiles) with TGA and then investigate the energetic transitions (melting, polymorphism) associated with those changes using DSC.

G Figure 1. Standard Workflow for TGA/DSC Analysis cluster_prep Sample Preparation cluster_tga TGA Protocol cluster_dsc DSC Protocol cluster_analysis Data Analysis & Interpretation Sample Receive API Powder Weigh Accurately Weigh (3-10 mg) Sample->Weigh TGA_Pan Load into TGA Pan (Alumina/Platinum) Weigh->TGA_Pan DSC_Pan Load into DSC Pan (Aluminum, Hermetic Seal) Weigh->DSC_Pan TGA_Run Heat at 10 °C/min under N₂ Atmosphere (e.g., 25 °C to 600 °C) TGA_Pan->TGA_Run TGA_Data Record Mass Loss (%) vs. Temp (°C) TGA_Run->TGA_Data Analyze Determine Onset Temps, Peak Maxima, Mass Loss % TGA_Data->Analyze DSC_Run Heat at 10 °C/min under N₂ Atmosphere (e.g., 25 °C to 350 °C) DSC_Pan->DSC_Run DSC_Data Record Heat Flow (mW) vs. Temp (°C) DSC_Run->DSC_Data DSC_Data->Analyze Compare Compare with Reference Materials & Analogs Analyze->Compare Report Generate Report Compare->Report

Caption: Standard workflow for comprehensive thermal analysis of a pharmaceutical powder.

Comparative Thermal Profiles

Direct experimental data for this compound is not extensively published. Therefore, we will construct a hypothetical profile based on established principles and data from analogous compounds found in the literature.

Expected Thermal Behavior of this compound
  • Moisture/Solvent Loss (TGA): A slight mass loss may be observed below 120 °C, corresponding to the release of adsorbed water or residual synthesis solvents.

  • Melting (DSC): A sharp endothermic peak is expected, indicating a crystalline solid's melting point. Based on similar structures, such as 5-methyl-1H-pyrazole-3-carbohydrazide (M.p. 157-159°C), a melting point in the range of 150-170 °C is a reasonable estimate.[8]

  • Decomposition (TGA/DSC): The primary decomposition is anticipated to begin at temperatures above the melting point, likely in the range of 200-270 °C . The thermal decomposition of hydrazides can be complex, often occurring in multiple stages.[9][10] The initial step is likely the cleavage of the carbohydrazide side chain.

Predicted Decomposition Pathway

The decomposition of the carbohydrazide moiety is the most probable initial thermal event. Studies on hydrazine and polyhydrazides suggest that decomposition proceeds via the scission of the N-N bond, followed by subsequent reactions to release stable gaseous products like ammonia (NH₃), nitrogen (N₂), and water (H₂O).[9][11]

G Figure 2. Hypothetical Decomposition Pathway Parent Pyrazole-CONHNH₂ (Solid) Intermediate1 Pyrazole-CO• + •NHNH₂ Parent->Intermediate1 Δ (Heat) Initial Scission Intermediate2 Pyrazole• + CO Intermediate1->Intermediate2 Gases1 NH₃ + N₂ + H₂ Intermediate1->Gases1 Char Char Residue (Pyrazolic Structures) Intermediate2->Char

Caption: A simplified, hypothetical thermal decomposition pathway for the carbohydrazide moiety.

Comparison with Structurally Related Compounds

The thermal stability of a molecule is highly dependent on its structure. By comparing our target compound with its analogs, we can infer how specific structural modifications impact thermal behavior.

CompoundKey Structural DifferenceExpected Impact on Thermal StabilityReference Behavior
This compound (Target) Baseline - Hypothesized Td > 200 °C
1H-Pyrazole-3,5-dicarboxylic acidCarboxylic acid groups instead of carbohydrazide.Increased hydrogen bonding from COOH groups may raise the melting point, but decarboxylation can provide a lower-temperature decomposition pathway.Decomposes in multiple steps, with initial water loss followed by decarboxylation.[12]
N'-substituted pyrazole carbohydrazidesSubstitution on the terminal nitrogen of the hydrazide.Large aromatic substituents can increase thermal stability due to increased molecular weight and potential for π-π stacking, raising both melting and decomposition temperatures.N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide has a high melting point of 243-245°C, suggesting significant stability.[8]
Fused Pyrazole Systems (e.g., Indenopyrazole)Pyrazole ring fused to another ring system.The rigid, planar structure of fused systems generally leads to higher thermal stability and higher melting points due to efficient crystal packing.3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one shows a melting point of 154–156 °C, with decomposition likely occurring at much higher temperatures.[13]
TriazinylacetohydrazidesDifferent heterocyclic core (Triazine).The electron-withdrawing nature of the triazine ring can influence the stability of the attached carbohydrazide chain. Stability is also highly dependent on substituents on other parts of the molecule.These compounds are highly thermally resistant, with decomposition starting at temperatures above 238 °C. Substituents have a clear effect on the onset temperature of decomposition.[10]

Td = Onset temperature of decomposition from TGA.

Standardized Protocols for Analysis

To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. The following sections detail the recommended procedures for TGA and DSC analysis of a crystalline powder like this compound.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5 ± 2 mg of the compound into a clean, tared TGA crucible (platinum or alumina is recommended). Gently tap the crucible to ensure an even, thin layer of powder at the bottom.

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Purge Gas: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition, which is a different and often more complex process.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. A 10 °C/min rate is a standard convention that balances resolution and experimental time.

  • Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

    • Calculate the mass loss for each distinct decomposition step.

    • Generate the first derivative (DTG) curve to identify the temperatures of maximum decomposition rates.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify melting point, phase transitions, and the enthalpy of these transitions.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as high-purity Indium.

  • Sample Preparation: Accurately weigh 3 ± 2 mg of the compound into a tared aluminum DSC pan. For volatile substances or to prevent sublimation near the melting point, use a hermetically sealed pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge Gas: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to a temperature approximately 50 °C above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min. Avoid heating deep into the decomposition region to prevent contamination of the DSC cell.

  • Data Acquisition: Record the differential heat flow (mW) versus temperature (°C).

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • Determine the onset temperature and peak maximum of the endotherm corresponding to melting. The onset temperature is typically reported as the melting point.

    • Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus) in J/g.

Conclusion

The thermal analysis of this compound, and by extension other novel pyrazole derivatives, is a critical step in its pharmaceutical development. TGA and DSC are complementary techniques that together provide a detailed fingerprint of a compound's thermal behavior.[5] This guide has established a framework for this analysis, proposing a hypothetical thermal profile for the target compound based on the known behavior of its constituent functional groups and structurally related molecules. We have demonstrated that its stability is primarily dictated by the carbohydrazide moiety, with an expected decomposition onset above 200 °C. Comparative analysis reveals that modifications such as N'-substitution or ring fusion can significantly enhance thermal stability. The detailed experimental protocols provided herein offer a standardized approach for researchers to obtain high-quality, reproducible data, thereby accelerating the characterization and development of new, safe, and stable pharmaceutical agents.

References

  • A combined differential scanning calorimetry and thermogravimetry approach for the effective assessment of drug substance‐excipient compatibility. (2022). Journal of Thermal Analysis and Calorimetry.
  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025). AZoM.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM.
  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formul
  • Thermal decomposition processes in polyhydrazides and polyoxamides investigated by mass spectrometry. (n.d.).
  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026). ResolveMass.
  • Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. (2024). PMC.
  • Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. (2009).
  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • U(vi) hydrazinates: structural and thermal decomposition features. (n.d.). New Journal of Chemistry (RSC Publishing).
  • THERMAL DECOMPOSITION OF HYDRAZINE. (1961). NASA Technical Reports Server (NTRS).
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (n.d.).
  • TGA and DSC thermogram of pyrazolines 1a-1d at scan rate of 10 C min À1 in N 2 atmosphere. (n.d.).
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI.
  • This compound (C5H8N4O). (n.d.). PubChem.
  • 3-Methyl-1H-pyrazole-4-carboxaldehyde 97%. (n.d.). Sigma-Aldrich.
  • TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air atmosphere. (n.d.).
  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (n.d.). International Journal of Chemical and Biological Sciences.
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). PMC - PubMed Central.
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2025).
  • Pharmacophore Modeling And 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV In. (2023). Juniper Publishers.
  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (n.d.). PMC.
  • Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1H-pyrazole-4-carbohydrazide
Reactant of Route 2
Reactant of Route 2
3-methyl-1H-pyrazole-4-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.